Aluminium p-toluenesulphonate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14472-28-7 |
|---|---|
Molecular Formula |
C7H8AlO3S |
Molecular Weight |
199.19 g/mol |
IUPAC Name |
aluminum;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.Al/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10); |
InChI Key |
ZQYJFGBEAGORHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[Al+3] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.[Al] |
Other CAS No. |
14472-28-7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Aluminum p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of aluminum p-toluenesulfonate, a compound with potential applications in catalysis and as a Lewis acid in organic synthesis. While specific literature detailing the synthesis of aluminum p-toluenesulfonate is not abundant, this document outlines two primary, plausible synthetic methodologies derived from established principles of inorganic and organic synthesis, particularly drawing parallels from the synthesis of other metal p-toluenesulfonates.
Chemical Properties and Stoichiometry
Aluminum p-toluenesulfonate, also known as aluminum tosylate, is the aluminum salt of p-toluenesulfonic acid. Given that aluminum typically exists in a +3 oxidation state, the expected molecular formula is Al(C₇H₇SO₃)₃.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₁AlO₉S₃ | [1] |
| Molecular Weight | 540.54 g/mol | Calculated |
| CAS Number | 14472-28-7 | [1][2] |
| IUPAC Name | aluminum;4-methylbenzenesulfonate | [2] |
Proposed Synthetic Methodologies
Two principal synthetic routes are proposed for the laboratory-scale preparation of aluminum p-toluenesulfonate. These methods are based on the reaction of an aluminum source with p-toluenesulfonic acid.
Method 1: Direct Reaction of Aluminum Metal with p-Toluenesulfonic Acid
This method involves the direct reaction of aluminum metal with p-toluenesulfonic acid, analogous to the synthesis of various transition metal tosylates.[3] The reaction proceeds with the liberation of hydrogen gas.
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.
-
Reagents: To the flask, add aluminum powder (1.0 g, 37.0 mmol) and p-toluenesulfonic acid monohydrate (21.1 g, 111.0 mmol).
-
Solvent Addition: Add 100 mL of a suitable solvent, such as toluene or water. The choice of solvent will influence the reaction rate and work-up procedure. Using water will likely lead to the hydrated form of the salt.[3]
-
Reaction Conditions: The reaction mixture is heated to reflux with vigorous stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by the cessation of hydrogen gas evolution.
-
Work-up and Isolation:
-
After the reaction is complete, the hot solution is filtered to remove any unreacted aluminum.
-
The filtrate is allowed to cool to room temperature and then further cooled in an ice bath to induce crystallization.
-
The resulting white crystalline solid is collected by vacuum filtration.
-
The crystals are washed with a small amount of cold solvent and dried under vacuum.
-
| Parameter | Value |
| Starting Material (Aluminum) | 1.0 g |
| Starting Material (p-TsOH·H₂O) | 21.1 g |
| Solvent (Toluene) | 100 mL |
| Reaction Temperature | Reflux (~111°C) |
| Reaction Time | 6-12 hours |
| Theoretical Yield | 20.0 g |
| Expected Yield | 70-85% |
Method 2: Reaction of Aluminum Chloride with Sodium p-Toluenesulfonate
This method involves a salt metathesis reaction between a soluble aluminum salt, such as aluminum chloride, and the sodium salt of p-toluenesulfonic acid.
-
Preparation of Sodium p-Toluenesulfonate:
-
Dissolve p-toluenesulfonic acid monohydrate (19.0 g, 100 mmol) in 100 mL of water.
-
Slowly add a stoichiometric amount of sodium hydroxide (4.0 g, 100 mmol) in 50 mL of water with stirring.
-
The resulting solution of sodium p-toluenesulfonate can be used directly or the salt can be isolated by evaporation of the water.
-
-
Reaction Setup: In a 500 mL beaker, dissolve anhydrous aluminum chloride (4.4 g, 33.3 mmol) in 100 mL of water. Caution: This dissolution is exothermic.
-
Precipitation: Slowly add the aqueous solution of sodium p-toluenesulfonate to the aluminum chloride solution with constant stirring. A white precipitate of aluminum p-toluenesulfonate should form.
-
Isolation and Purification:
-
The precipitate is collected by vacuum filtration.
-
The solid is washed thoroughly with deionized water to remove sodium chloride.
-
The product is then washed with a small amount of a non-polar solvent like diethyl ether to aid in drying.
-
The final product is dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
-
| Parameter | Value |
| Starting Material (Aluminum Chloride) | 4.4 g |
| Starting Material (Sodium p-Toluenesulfonate) | 19.4 g |
| Solvent (Water) | ~250 mL |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Theoretical Yield | 18.0 g |
| Expected Yield | 85-95% |
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the proposed synthetic methods.
References
Aluminium p-toluenesulphonate CAS number 14472-28-7
CAS Number: 14472-28-7
InChIKey: YDQWDYJPBFLALK-UHFFFAOYSA-M
This technical guide provides a comprehensive overview of Aluminium p-toluenesulphonate, a compound with significant potential in research and development, particularly in the field of catalysis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential applications.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₁AlO₉S₃ | [1] |
| Molecular Weight | 540.56 g/mol | [1] |
| IUPAC Name | aluminum;4-methylbenzenesulfonate | PubChem |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Soluble in many polar solvents (inferred from other metal tosylates).[2] | |
| p-Toluenesulfonic acid (Parent Compound) Melting Point | 103-106 °C (monohydrate) | Sigma-Aldrich |
| p-Toluenesulfonic acid (Parent Compound) Boiling Point | 140 °C at 20 mmHg | Sigma-Aldrich |
| p-Toluenesulfonic acid (Parent Compound) Solubility in Water | Freely soluble | PubChem |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly described in readily available literature. However, based on general methods for the preparation of metal salts of sulfonic acids, a plausible synthetic route involves the reaction of freshly precipitated aluminium hydroxide with p-toluenesulfonic acid.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
Aluminium chloride (AlCl₃) or Aluminium sulfate (Al₂(SO₄)₃)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
p-Toluenesulfonic acid monohydrate
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of Aluminium Hydroxide: An aqueous solution of an aluminium salt (e.g., aluminium chloride) is treated with a stoichiometric amount of a base (e.g., sodium hydroxide solution) with vigorous stirring to precipitate aluminium hydroxide (Al(OH)₃).
-
Washing: The precipitate is thoroughly washed with deionized water to remove any soluble impurities and byproducts.
-
Reaction: The freshly precipitated and washed aluminium hydroxide is suspended in an aqueous or ethanolic solution. A stoichiometric amount of p-toluenesulfonic acid monohydrate is then added to the suspension.
-
Heating: The reaction mixture is heated, typically in the range of 40-60 °C, and stirred until the reaction is complete, indicated by the dissolution of the aluminium hydroxide.[3]
-
Isolation: The resulting solution is filtered to remove any unreacted starting material. The solvent is then evaporated under reduced pressure to yield the solid this compound.
-
Drying: The product is dried in a vacuum oven to remove any residual solvent.
Applications in Catalysis
This compound is expected to function as a Lewis acid catalyst, similar to other aluminium salts and metal sulfonates. Its potential applications lie in promoting a variety of organic transformations. The sulfonic acid functionalization of alumina has been shown to create efficient and reusable catalysts for reactions such as the synthesis of benzothiazines and per-O-acetylation of carbohydrates.[4][5]
Potential Catalytic Applications:
-
Esterification and Transesterification: Catalyzing the formation of esters from carboxylic acids and alcohols.
-
Friedel-Crafts Reactions: Promoting alkylation and acylation of aromatic compounds.
-
Protection and Deprotection of Functional Groups: Facilitating the addition and removal of protecting groups in multi-step synthesis.
-
Condensation Reactions: Catalyzing reactions such as the synthesis of bis(indolyl)methanes.
General Experimental Protocol for a Catalyzed Reaction (e.g., Esterification)
Materials:
-
Carboxylic acid
-
Alcohol
-
This compound (catalytic amount, e.g., 1-5 mol%)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
-
Setup: A round-bottom flask is charged with the carboxylic acid, the alcohol, and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: A catalytic amount of this compound is added to the reaction mixture.
-
Reaction: The mixture is stirred and heated to the desired reaction temperature (this will vary depending on the specific substrates). The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst may be removed by filtration if it is heterogeneous, or the reaction mixture is washed with water or a mild basic solution to remove the acid catalyst.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography or distillation.
Safety and Handling
Conclusion
This compound is a compound with considerable potential as a Lewis acid catalyst in organic synthesis. While specific experimental data on its physicochemical properties are limited, its synthesis and applications can be inferred from related compounds. Further research into this compound is warranted to fully elucidate its catalytic activity and potential for use in various chemical transformations.
References
- 1. This compound | 14472-28-7 [chemicalbook.com]
- 2. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 3. US4443382A - Aluminum salts of aromatic sulfonic acids formaldehyde condensates - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonic acid functionalized nano-γ-Al2O3: a new, efficient, and reusable catalyst for synthesis of 3-substituted-2H-1,4-benzothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.de [fishersci.de]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Aluminium p-Toluenesulfonate
This guide provides a comprehensive overview of aluminium p-toluenesulfonate, focusing on its chemical properties, synthesis, and its relevance in biological systems and drug development. The information is tailored for a technical audience and includes detailed experimental protocols and pathway visualizations.
Core Chemical and Physical Properties
Aluminium p-toluenesulfonate, also known as aluminium tris(p-toluenesulfonate), is the aluminium salt of p-toluenesulfonic acid. Its properties are determined by the ionic interaction between the aluminium cation (Al³⁺) and the p-toluenesulfonate anions. There is often confusion regarding its molecular weight, which arises from considering either the neutral salt or the ion pair. The key quantitative data are summarized below.
| Property | Value | Citation(s) |
| Chemical Name | Aluminium p-toluenesulfonate | [1][2] |
| Synonyms | Tris(p-toluenesulfonic acid) aluminum salt | [3] |
| CAS Number | 14472-28-7 | [1][3] |
| Molecular Formula | C₂₁H₂₁AlO₉S₃ | [1][3] |
| Molecular Weight | 540.56 g/mol | [3][4] |
| Molecular Formula (Ion) | C₇H₇AlO₃S²⁺ | [2] |
| Molecular Weight (Ion) | ~198.18 g/mol | [2][5] |
Synthesis of Aluminium p-Toluenesulfonate: Experimental Protocol
The synthesis of aluminium p-toluenesulfonate can be achieved through the reaction of a suitable aluminium source with p-toluenesulfonic acid. The following protocol is a generalized procedure based on the synthesis of other transition metal tosylates and represents a viable method for laboratory-scale preparation.[6]
Objective: To synthesize aluminium p-toluenesulfonate from aluminium metal and p-toluenesulfonic acid monohydrate.
Materials:
-
Aluminium powder (-100 mesh)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Deionized water
-
Methanol
-
Acetonitrile
Equipment:
-
250 mL round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add aluminium powder (e.g., 0.9 g, 33.3 mmol).
-
Addition of Reagents: Add p-toluenesulfonic acid monohydrate (e.g., 19.0 g, 100 mmol) and deionized water (e.g., 50 mL) to the flask.
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the evolution of hydrogen gas and the dissolution of the aluminium powder. The reflux should be maintained for approximately 12-16 hours or until the metal is consumed.
-
Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the hot solution through a Celite plug to remove any unreacted aluminium or impurities.
-
Crystallization: Concentrate the resulting clear filtrate by rotary evaporation to remove most of the water. Add acetonitrile to the concentrated aqueous solution to precipitate the aluminium p-toluenesulfonate.
-
Isolation and Drying: Isolate the white crystalline product by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under vacuum at an elevated temperature (e.g., 150-160 °C) to yield the anhydrous salt.[6]
Safety Precautions: The reaction generates flammable hydrogen gas and should be performed in a well-ventilated fume hood. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn.
Applications in Organic Synthesis and Drug Development
p-Toluenesulfonic acid and its salts are widely used as strong, non-oxidizing acid catalysts in organic synthesis.[7][8] Their utility in the synthesis of complex organic molecules makes them relevant to the drug development process. Aluminium p-toluenesulfonate, as a Lewis acid catalyst, can be employed in various organic transformations.
While direct applications of aluminium p-toluenesulfonate in drug formulations are not widely documented, the components have individual relevance. Aluminium compounds, such as aluminium hydroxide, are used as antacids and as adjuvants in vaccines to enhance the immune response.[9] The tosylate group is a common moiety in medicinal chemistry, often used as a leaving group in synthetic reactions or as a counter-ion for basic drugs.
The workflow for leveraging such a catalyst in drug discovery is outlined below.
Caption: Catalyst integration in the drug development pipeline.
Interaction with Cellular Signaling Pathways
Aluminium ions are known to be neurotoxic and can interfere with critical cellular signaling pathways. This is a crucial consideration for any aluminium-containing compound intended for biological applications. The primary interactions occur with phosphoinositide-associated signaling cascades.[10]
Mechanism of Interference:
-
G-Protein Inhibition: Aluminium ions can interact with and inhibit Guanine nucleotide-binding proteins (G proteins).[10]
-
Phospholipase C (PLC) Inhibition: Al³⁺ can inhibit the activity of PLC, an enzyme crucial for cleaving phosphatidylinositol 4,5-bisphosphate (PIP₂).[10]
-
Second Messenger Reduction: The inhibition of PLC leads to a decreased production of the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10]
-
Calcium Homeostasis Disruption: Reduced IP₃ levels result in less calcium being released from the endoplasmic reticulum, disrupting intracellular calcium homeostasis, which is vital for numerous cellular processes.[10]
-
Kinase Pathway Alteration: Chronic exposure to low levels of aluminium has been shown to depress the activation of survival-associated kinases like Extracellular signal-regulated kinase (ERK) while promoting inflammatory pathways involving kinases such as c-Jun N-terminal kinase (JNK).[11]
The diagram below illustrates the inhibitory effect of aluminium on the phosphoinositide signaling pathway.
Caption: Aluminium ion interference with the phosphoinositide signaling pathway.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Aluminium p-toluenesulphonate | C7H7AlO3S+2 | CID 16204972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 14472-28-7 [chemicalbook.com]
- 4. 14472-28-7 CAS Manufactory [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 7. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review[v1] | Preprints.org [preprints.org]
- 8. The p-toluenesulfonic acid catalyzed single pot synthesis of tetracyclic 1,2-dihydroquinolines: a metal free approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Aluminum interaction with phosphoinositide-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic exposure to low levels of aluminum alters cerebral cell signaling in response to acute MPTP administration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lewis Acid Character of Aluminium p-Toluenesulphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Lewis acid character of aluminium p-toluenesulphonate. While direct quantitative data for this specific compound is not extensively available in public literature, this guide extrapolates from the known properties of its constituent ions and analogous compounds to build a robust profile of its expected Lewis acidity. Detailed experimental protocols for its synthesis and the determination of its Lewis acid strength are provided, alongside examples of its potential catalytic applications. This document aims to serve as a foundational resource for researchers interested in utilizing this compound as a Lewis acid catalyst in organic synthesis and drug development.
Introduction: The Nature of Lewis Acidity in Aluminium Compounds
Lewis acids are electron-pair acceptors and play a pivotal role as catalysts in a vast array of chemical transformations. The acidity of a Lewis acid is determined by the electrophilicity of its acceptor atom. In the case of aluminium compounds, the Al³⁺ ion, with its vacant p-orbitals, is a potent electron acceptor, making many aluminium salts effective Lewis acids. A well-known example is aluminium chloride (AlCl₃), which is a cornerstone catalyst in Friedel-Crafts reactions.
The overall Lewis acidity of a metal salt is also influenced by the nature of its counter-ion (anion). A weakly coordinating anion will interfere less with the metal center's ability to accept an electron pair from a Lewis base, thereby enhancing its effective Lewis acidity. The p-toluenesulphonate (tosylate, TsO⁻) anion is known to be a good leaving group and a weakly coordinating anion due to the delocalization of its negative charge over the sulphonate group and the aromatic ring. This property is crucial for the Lewis acid character of this compound.
This guide will explore the synthesis, characterization, and potential applications of this compound, focusing on its role as a Lewis acid catalyst.
Synthesis and Spectroscopic Characterization
Synthesis of this compound
A plausible method for the synthesis of anhydrous this compound involves the reaction of anhydrous aluminium chloride with p-toluenesulphonic acid. The reaction should be carried out under inert atmosphere to prevent the hydration of the aluminium species.
Experimental Protocol:
-
Materials: Anhydrous aluminium chloride (AlCl₃), anhydrous p-toluenesulphonic acid (TsOH), dry dichloromethane (DCM).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend anhydrous AlCl₃ (1 equivalent) in dry DCM.
-
Slowly add a solution of anhydrous TsOH (3 equivalents) in dry DCM to the stirred suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 4-6 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (which can be tested by holding a moist pH paper at the outlet of the condenser).
-
After cooling to room temperature, the precipitated product is collected by filtration under inert atmosphere.
-
The solid is washed with dry DCM and then dried under high vacuum to yield anhydrous this compound.
-
Spectroscopic Characterization
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic bands for the p-toluenesulphonate anion. The positions of the SO₃ stretching vibrations can provide insight into the coordination of the anion to the aluminium center.
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| Asymmetric SO₃ Stretch | 1250 - 1200 | A shift to lower frequency compared to the free ion may indicate coordination to the aluminium center. |
| Symmetric SO₃ Stretch | 1050 - 1000 | A shift to lower frequency compared to the free ion may indicate coordination to the aluminium center. |
| Aromatic C=C Stretch | 1600 - 1450 | Characteristic of the tolyl group. |
| C-H Stretch (Aromatic) | 3100 - 3000 | |
| C-H Stretch (Methyl) | 2980 - 2850 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁷Al NMR spectroscopy is a powerful tool for probing the coordination environment of the aluminium nucleus. The chemical shift and the linewidth of the ²⁷Al NMR signal can provide information about the coordination number and the symmetry of the aluminium center.
| Nucleus | Expected Chemical Shift (ppm) | Expected Linewidth | Notes |
| ²⁷Al | 0 - 100 | Broad | The exact chemical shift will depend on the solvent and the degree of ion pairing. A broad signal is expected due to the quadrupolar nature of the ²⁷Al nucleus and the potentially asymmetric environment. |
| ¹H | 7.0 - 8.0 (aromatic), 2.3 - 2.5 (methyl) | Sharp | Characteristic signals of the p-toluenesulphonate anion. |
| ¹³C | 125 - 145 (aromatic), ~21 (methyl) | Sharp | Characteristic signals of the p-toluenesulphonate anion. |
Quantitative Assessment of Lewis Acidity
While no direct experimental values for the Lewis acidity of this compound are readily available, established methods can be employed to quantify its strength.
The Gutmann-Beckett Method
This method utilizes triethylphosphine oxide (TEPO) as a ³¹P NMR probe. The change in the ³¹P NMR chemical shift of TEPO upon coordination to a Lewis acid is a measure of the Lewis acidity, expressed as the Acceptor Number (AN).
Experimental Protocol:
-
Materials: this compound, triethylphosphine oxide (TEPO), dry deuterated solvent (e.g., CD₂Cl₂), NMR tubes.
-
Procedure:
-
Prepare a standard solution of TEPO in the chosen deuterated solvent.
-
Record the ³¹P NMR spectrum of the TEPO solution.
-
In a separate NMR tube, dissolve a known concentration of this compound in the deuterated solvent.
-
Add an equimolar amount of TEPO to the solution of the Lewis acid.
-
Record the ³¹P NMR spectrum of the mixture.
-
The difference in the chemical shift (Δδ³¹P) between the TEPO-Lewis acid adduct and free TEPO is used to determine the Lewis acidity.
-
The Childs Method
This method uses the change in the ¹H NMR chemical shifts of crotonaldehyde upon coordination to a Lewis acid to determine its effective Lewis acidity.
Experimental Protocol:
-
Materials: this compound, crotonaldehyde, dry deuterated solvent (e.g., CD₂Cl₂), NMR tubes.
-
Procedure:
-
Record the ¹H NMR spectrum of a solution of crotonaldehyde in the chosen deuterated solvent.
-
Prepare a solution of this compound in the same solvent.
-
Add an equimolar amount of crotonaldehyde to the Lewis acid solution.
-
Record the ¹H NMR spectrum of the mixture.
-
The downfield shifts of the aldehydic and vinylic protons of crotonaldehyde are indicative of the Lewis acidity.
-
Computational Methods: Fluoride Ion Affinity (FIA)
Computational chemistry provides a theoretical means to assess Lewis acidity. The Fluoride Ion Affinity (FIA) is the calculated enthalpy change for the reaction of a Lewis acid with a fluoride ion in the gas phase. A higher FIA value corresponds to a stronger Lewis acid. This method can provide a theoretical benchmark for the Lewis acidity of this compound.
Catalytic Applications and Reaction Pathways
The potent Lewis acidic nature of the Al³⁺ ion, combined with the weakly coordinating p-toluenesulphonate anion, suggests that this compound can be an effective catalyst for a variety of organic reactions.
Friedel-Crafts Reactions
This compound is expected to catalyze Friedel-Crafts alkylation and acylation reactions by activating the electrophile.
Logical Relationship for Friedel-Crafts Acylation:
Caption: Friedel-Crafts Acylation Pathway.
Experimental Workflow for a Model Friedel-Crafts Acylation:
Solubility Profile of Aluminum p-Toluenesulfonate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of aluminum p-toluenesulfonate in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine these values accurately. The methodologies outlined below are standard in the field and will enable the generation of reliable solubility data for formulation development, process chemistry, and other research applications.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of Aluminum p-Toluenesulfonate in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method Used |
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Tetrahydrofuran (THF) | |||
| (Add other solvents as tested) |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of aluminum p-toluenesulfonate in organic solvents. The choice of method may depend on the specific solvent, available equipment, and the desired precision.
Method 1: Static Equilibrium (Shake-Flask) Method
This is a widely used and reliable method for determining the equilibrium solubility of a compound in a given solvent.
Principle: A surplus of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.
Apparatus and Materials:
-
Aluminum p-toluenesulfonate (solid)
-
Organic solvent of interest (e.g., methanol, ethanol, acetone, THF)
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (±0.5°C)
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration)
-
Vials or flasks with secure closures
-
Pipettes and other standard laboratory glassware
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)
Procedure:
-
Sample Preparation: Add an excess amount of aluminum p-toluenesulfonate to a vial or flask. The excess solid is crucial to ensure that equilibrium is reached and the solution becomes saturated.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a pipette. Immediately filter the sample to remove any undissolved solid particles. Filtration should be performed quickly to minimize any temperature changes that could affect solubility.
-
Quantification: Analyze the clear, saturated filtrate to determine the concentration of aluminum p-toluenesulfonate. This can be done using a pre-validated analytical method.
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/100 mL or mol/L).
Method 2: Gravimetric Method
This is a straightforward and effective method when the solute is non-volatile and thermally stable.
Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is determined.
Apparatus and Materials:
-
Same as for the Static Equilibrium Method
-
Evaporating dish or weighing boat
-
Oven or vacuum oven
Procedure:
-
Prepare a Saturated Solution: Follow steps 1-4 of the Static Equilibrium Method to prepare a saturated solution of aluminum p-toluenesulfonate in the chosen organic solvent.
-
Sample Withdrawal: Carefully pipette a precise volume (e.g., 10 mL) of the clear supernatant into a pre-weighed evaporating dish.
-
Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent but below the decomposition temperature of aluminum p-toluenesulfonate. A vacuum oven can be used to facilitate evaporation at a lower temperature.
-
Drying to a Constant Weight: Continue to heat the dish until all the solvent has evaporated and the solid residue is completely dry. Cool the dish in a desiccator and weigh it. Repeat the heating, cooling, and weighing cycles until a constant weight is achieved.
-
Calculation:
-
Mass of solute = (Mass of dish + residue) - (Mass of empty dish)
-
Solubility ( g/100 mL) = (Mass of solute / Volume of solution withdrawn) x 100
-
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: General workflow for solubility determination.
Caption: Gravimetric method for solubility analysis.
Methodological & Application
Application Notes and Protocols: Aluminium p-Toluenesulphonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of aluminium p-toluenesulphonate as a catalyst in key organic syntheses. This compound, also known as aluminium tosylate [Al(OTs)₃], is a versatile and effective Lewis acid catalyst. While specific literature on its applications is less abundant compared to its Brønsted acid counterpart, p-toluenesulphonic acid (p-TsOH), its utility can be inferred from the broader context of Lewis acid catalysis in reactions such as the Biginelli condensation, Friedel-Crafts acylation, and Beckmann rearrangement.
Biginelli Reaction: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological interest. Lewis acids like this compound can effectively catalyze this reaction by activating the aldehyde component towards nucleophilic attack.
General Workflow for the Biginelli Reaction
Application Notes and Protocols for Friedel-Crafts Alkylation: A Focus on Aluminum p-Toluenesulfonate and Standard Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of Friedel-Crafts alkylation, with a specific focus on the potential use of aluminum p-toluenesulfonate as a catalyst. While this catalyst is not commonly cited in the literature for this reaction, we address its theoretical potential and provide established protocols using standard catalysts such as aluminum chloride (a Lewis acid) and p-toluenesulfonic acid (a Brønsted acid) for comparison. These protocols are designed to serve as a practical guide for laboratory applications.
Introduction to Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the attachment of alkyl groups to aromatic rings.[1] This electrophilic aromatic substitution is pivotal in the synthesis of a wide array of chemical intermediates and active pharmaceutical ingredients. The reaction typically employs a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates an alkyl halide to generate an electrophile that is subsequently attacked by the aromatic ring.[2]
Aluminum p-Toluenesulfonate as a Catalyst: A Theoretical Perspective
Aluminum p-toluenesulfonate, Al(OTs)₃, is not a conventional catalyst for Friedel-Crafts alkylation. Literature primarily documents the use of strong Lewis acids like AlCl₃ or Brønsted acids like p-toluenesulfonic acid (TsOH).
Theoretically, aluminum p-toluenesulfonate possesses a Lewis acidic aluminum center, which is a prerequisite for catalytic activity. However, its efficacy would likely be lower than that of aluminum chloride for several reasons:
-
Lewis Acidity: The electron-withdrawing nature of the three p-toluenesulfonate groups would render the aluminum center Lewis acidic. However, the large size and delocalized charge of the tosylate anion may result in weaker Lewis acidity compared to the highly charge-dense aluminum trichloride.
-
Catalyst-Substrate Interaction: In a typical Friedel-Crafts reaction with an alkyl halide (R-X), the Lewis acid facilitates the formation of a carbocation-like species by coordinating to the halogen. The strength of this interaction is crucial. The chloride ions in AlCl₃ are readily exchanged, and AlCl₄⁻ is a stable counterion. In contrast, the p-toluenesulfonate anion is a weaker nucleophile and may not facilitate the cleavage of the R-X bond as effectively.
Due to the lack of specific literature protocols, the following sections provide established methods using standard catalysts, followed by a hypothetical protocol for aluminum p-toluenesulfonate to guide potential experimentation.
Established Protocols: Synthesis of Diphenylmethane
The alkylation of benzene with benzyl chloride to form diphenylmethane is a classic example of a Friedel-Crafts reaction.[3]
This protocol is based on the established Lewis acid-catalyzed Friedel-Crafts alkylation.
Materials:
-
Anhydrous benzene
-
Benzyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a dropping funnel, add anhydrous benzene (e.g., 100 mL).
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (e.g., 0.1 eq) in portions with stirring.
-
Substrate Addition: Add benzyl chloride (e.g., 1.0 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of 1 M HCl (e.g., 50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure diphenylmethane.
This protocol utilizes a Brønsted acid catalyst, which can be a milder and more environmentally benign alternative.
Materials:
-
Benzene
-
Benzyl chloride
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene (as solvent, optional)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzene (e.g., 50 mL), benzyl chloride (e.g., 1.0 eq), and p-toluenesulfonic acid monohydrate (e.g., 0.2 eq).
-
Reaction: Heat the mixture to reflux (around 80°C) and monitor the reaction progress by TLC. The reaction may require several hours to reach completion.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent like ethyl acetate or diethyl ether.
-
Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to remove the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes typical reaction parameters for the synthesis of diphenylmethane. Note that the data for aluminum p-toluenesulfonate is hypothetical and represents a suggested starting point for investigation.
| Parameter | Protocol 1: AlCl₃ | Protocol 2: TsOH·H₂O | Hypothetical Protocol: Al(OTs)₃ |
| Catalyst Type | Lewis Acid | Brønsted Acid | Lewis Acid (Hypothesized) |
| Catalyst Loading | 0.1 - 1.1 eq | 0.1 - 0.5 eq | 0.1 - 0.3 eq |
| Temperature | 0°C to Room Temp | Reflux (80-110°C) | Room Temp to 80°C |
| Reaction Time | 1 - 4 hours | 4 - 24 hours | 6 - 48 hours (Estimated) |
| Typical Yield | High (often >90%) | Moderate to High | Unknown (Potentially Moderate) |
| Key Considerations | Moisture sensitive, corrosive | Milder, recoverable | Air stable, potentially lower activity |
Hypothetical Protocol: Friedel-Crafts Alkylation with Aluminum p-Toluenesulfonate
This protocol is proposed as a starting point for research into the catalytic activity of aluminum p-toluenesulfonate.
Materials:
-
Anhydrous benzene
-
Benzyl chloride
-
Aluminum p-toluenesulfonate (Al(OTs)₃)
-
Anhydrous toluene or dichlorobenzene (as solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask with a magnetic stirrer and reflux condenser, dissolve aluminum p-toluenesulfonate (e.g., 0.2 eq) in anhydrous toluene or dichlorobenzene under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add anhydrous benzene (e.g., 2.0 eq) followed by benzyl chloride (1.0 eq).
-
Reaction: Stir the mixture at room temperature and monitor for any reaction by TLC. If no reaction is observed, gradually increase the temperature to 50°C, then to 80°C, monitoring at each stage.
-
Work-up and Purification: If the reaction proceeds, cool the mixture, dilute with an organic solvent, and wash with saturated NaHCO₃ solution to remove any residual catalyst or acidic byproducts. Follow with a brine wash, dry the organic layer over MgSO₄, filter, and concentrate. Purify the product as described in the previous protocols.
Visualizations
The following diagram illustrates the generally accepted mechanism for Friedel-Crafts alkylation catalyzed by a Lewis acid (LA), such as AlCl₃.
Caption: Mechanism of Friedel-Crafts Alkylation.
The diagram below outlines a typical workflow for a Friedel-Crafts alkylation experiment.
Caption: General Experimental Workflow.
References
Application Notes and Protocols: Aluminum p-Toluenesulfonate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of synthetic organic chemistry, the strategic use of catalysts is paramount for the efficient and selective construction of complex molecules. Lewis acids play a pivotal role in a vast array of chemical transformations, including the crucial field of protection group chemistry. Aluminum p-toluenesulfonate, Al(OTs)₃, has emerged as a noteworthy Lewis acid catalyst, offering a unique combination of reactivity, selectivity, and operational simplicity. Its utility extends to various synthetic methodologies, including the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental operations in the synthesis of pharmaceutical intermediates and other fine chemicals.
These application notes provide a detailed overview of a key application of aluminum p-toluenesulfonate as a catalyst in the one-pot synthesis of β-amino ketone derivatives via the Mannich reaction. This transformation is of significant interest in drug development, as the resulting products are valuable scaffolds in medicinal chemistry.
Core Application: Catalysis of the Mannich Reaction
Aluminum p-toluenesulfonate has been demonstrated to be a highly effective catalyst for the three-component one-pot Mannich reaction involving aromatic ketones, aromatic aldehydes, and aromatic amines. This reaction proceeds under mild conditions, offering an efficient and straightforward route to β-amino ketone derivatives.
Quantitative Data Summary
The efficiency of aluminum p-toluenesulfonate as a catalyst in the Mannich reaction is highlighted by the high yields and reasonable reaction times achieved for a variety of substrates. The catalyst can also be recovered and reused without a significant loss of activity.
| Entry | Ketone | Aldehyde | Amine | Time (h) | Yield (%) |
| 1 | Acetophenone | Benzaldehyde | Aniline | 5 | 92 |
| 2 | Acetophenone | 4-Chlorobenzaldehyde | Aniline | 5 | 95 |
| 3 | Acetophenone | 4-Nitrobenzaldehyde | Aniline | 4 | 96 |
| 4 | Acetophenone | 4-Methylbenzaldehyde | Aniline | 6 | 89 |
| 5 | Acetophenone | 4-Methoxybenzaldehyde | Aniline | 6 | 87 |
| 6 | Acetophenone | Benzaldehyde | 4-Methylaniline | 6 | 88 |
| 7 | Acetophenone | Benzaldehyde | 4-Methoxyaniline | 6 | 85 |
| 8 | Propiophenone | Benzaldehyde | Aniline | 6 | 85 |
| 9 | Butyrophenone | Benzaldehyde | Aniline | 7 | 82 |
| 10 | Cyclohexanone | Benzaldehyde | Aniline | 5 | 90 |
Experimental Protocols
General Procedure for the Synthesis of β-Amino Ketone Derivatives
This protocol details the aluminum p-toluenesulfonate-catalyzed one-pot synthesis of β-amino ketones.
Materials:
-
Aromatic ketone (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Aromatic amine (1.0 mmol)
-
Aluminum p-toluenesulfonate (10 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic ketone (1.0 mmol), aromatic aldehyde (1.0 mmol), aromatic amine (1.0 mmol), and aluminum p-toluenesulfonate (0.1 mmol).
-
Add 5 mL of ethanol to the flask.
-
The mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the pure β-amino ketone derivative.
Diagrams and Workflows
Experimental Workflow for the Synthesis of β-Amino Ketones
The following diagram illustrates the general laboratory workflow for the synthesis of β-amino ketones using aluminum p-toluenesulfonate as a catalyst.
Caption: General workflow for the catalytic synthesis of β-amino ketones.
Plausible Reaction Mechanism
The catalytic cycle for the aluminum p-toluenesulfonate-catalyzed Mannich reaction is depicted below. The Lewis acidic aluminum center activates the carbonyl group of the aldehyde, facilitating the formation of an imine intermediate, which then reacts with the enol form of the ketone.
Caption: Plausible mechanism for the Mannich reaction catalyzed by Al(OTs)₃.
Application Notes and Protocols: Aluminum p-Toluenesulfonate in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereocontrol.[1] The reaction involves the cycloaddition of a conjugated diene with a dienophile.[1] The utility of this reaction is significantly enhanced through catalysis, particularly by Lewis acids, which can accelerate the reaction rate and improve stereoselectivity.[1][2] Common Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃) are widely employed.[2]
This document provides a detailed protocol for the prospective use of aluminum p-toluenesulfonate as a Lewis acid catalyst in Diels-Alder reactions. It should be noted that while aluminum-based catalysts are common, aluminum p-toluenesulfonate is not a widely documented catalyst for this transformation. Therefore, the following protocols are based on general principles of Lewis acid catalysis in Diels-Alder reactions and may require optimization for specific substrates.
Mechanism of Lewis Acid Catalysis in Diels-Alder Reactions
Lewis acids accelerate Diels-Alder reactions by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[3] This reduces the HOMO-LUMO energy gap between the diene and the dienophile, leading to a faster reaction rate.[3] Furthermore, Lewis acid coordination can enhance the regioselectivity and stereoselectivity of the reaction.[4]
Experimental Protocols
1. Catalyst Preparation: In Situ Generation of Aluminum p-Toluenesulfonate
A plausible method for the generation of aluminum p-toluenesulfonate is the reaction of an aluminum source, such as trimethylaluminum or aluminum chloride, with p-toluenesulfonic acid.
-
Materials:
-
Trimethylaluminum (2.0 M solution in hexanes) or anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure for in situ generation from Trimethylaluminum:
-
To a flame-dried, argon-purged flask containing anhydrous DCM at 0 °C, add anhydrous p-toluenesulfonic acid (3.0 equivalents).
-
Slowly add a 2.0 M solution of trimethylaluminum in hexanes (1.0 equivalent) dropwise via syringe. Methane gas will be evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The resulting solution/slurry of aluminum p-toluenesulfonate is used directly in the Diels-Alder reaction.
-
-
Procedure for in situ generation from Aluminum Chloride:
-
To a flame-dried, argon-purged flask, add anhydrous aluminum chloride (1.0 equivalent) and anhydrous DCM.
-
Cool the suspension to 0 °C and slowly add anhydrous p-toluenesulfonic acid (3.0 equivalents) portion-wise. HCl gas will be evolved.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours before adding the Diels-Alder reactants.
-
2. General Protocol for Aluminum p-Toluenesulfonate Catalyzed Diels-Alder Reaction
This protocol describes a general procedure for the reaction between a diene (e.g., cyclopentadiene) and a dienophile (e.g., methyl acrylate).
-
Materials:
-
Diene (e.g., freshly cracked cyclopentadiene, 1.2 equivalents)
-
Dienophile (e.g., methyl acrylate, 1.0 equivalent)
-
Aluminum p-toluenesulfonate solution (prepared in situ, 10 mol%)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To the freshly prepared solution of aluminum p-toluenesulfonate (10 mol%) in anhydrous DCM at the desired temperature (e.g., -78 °C to room temperature), add the dienophile (1.0 equivalent).
-
Stir the mixture for 15 minutes to allow for catalyst-dienophile complex formation.
-
Add the diene (1.2 equivalents) dropwise over 10 minutes.
-
Stir the reaction mixture at the same temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times can range from 1 to 24 hours.[5]
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
As there is limited specific data on the use of aluminum p-toluenesulfonate in Diels-Alder reactions, the following table presents representative data for the analogous reaction catalyzed by aluminum chloride (AlCl₃) to provide an expectation of potential outcomes.
| Diene | Dienophile | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |
| Cyclopentadiene | Methyl Acrylate | AlCl₃ | 10 | CH₂Cl₂ | -78 | 3 | 95 | 99:1 |
| Isoprene | Methyl Acrylate | AlCl₃ | 15 | Toluene | -20 | 5 | 92 | 95:5 (para:meta) |
| Anthracene | Maleic Anhydride | AlCl₃ | 20 | CH₂Cl₂ | 25 | 2 | 98 | >99:1 |
| 1,3-Butadiene | Acrolein | AlCl₃ | 10 | CH₂Cl₂ | -50 | 6 | 88 | 96:4 |
This data is representative of reactions catalyzed by AlCl₃ and serves as a general guideline. Actual results with aluminum p-toluenesulfonate may vary and require optimization.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the aluminum p-toluenesulfonate catalyzed Diels-Alder reaction.
Lewis Acid Catalysis Mechanism
References
Application of Aluminum p-Toluenesulfonate in Fine Chemical Synthesis: A Review of Related Catalytic Systems
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the catalytic applications relevant to aluminum p-toluenesulfonate in fine chemical synthesis. Extensive literature and patent searches did not yield specific, well-documented applications for aluminum p-toluenesulfonate as a catalyst. This is likely due to the prevalence and high catalytic activity of its constituent components: the potent Brønsted acid, p-toluenesulfonic acid (PTSA), and the strong Lewis acidity of aluminum(III) ions, typically derived from salts like aluminum chloride (AlCl₃).
Therefore, this document will focus on the applications of these two highly relevant and widely used catalytic systems. The principles and reactions detailed herein provide a foundational understanding of the types of transformations that could potentially be explored with aluminum p-toluenesulfonate, which would be expected to exhibit both Brønsted and Lewis acidic properties.
Section 1: p-Toluenesulfonic Acid (PTSA) as a Brønsted Acid Catalyst
p-Toluenesulfonic acid is a strong organic acid that is solid, non-corrosive, and easy to handle, making it a popular replacement for mineral acids in various organic transformations.[1] Its high catalytic activity, operational simplicity, and commercial availability have led to its widespread use in fine chemical synthesis.
Application: Esterification of Carboxylic Acids
PTSA is an excellent catalyst for the esterification of carboxylic acids with alcohols. It protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol.
Quantitative Data for PTSA-Catalyzed Esterification
| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Acetic Acid | 1,2-Propylene Glycol | Varies | Varies | - | [2] |
| Adipic Acid | 2-Hydroxyethyl Acrylate | 1% (w/w) | 8 | - | [3] |
| Various | Various | Catalytic | - | Good | [3][4][5][6] |
Experimental Protocol: General Procedure for PTSA-Catalyzed Esterification [3][4][5][6]
-
To a solution of the carboxylic acid (1.0 equiv.) in the desired alcohol (used as solvent or in an appropriate solvent like toluene), add a catalytic amount of p-toluenesulfonic acid monohydrate (typically 0.01-0.10 equiv.).
-
The reaction mixture is heated to reflux, often with the azeotropic removal of water using a Dean-Stark apparatus, until the reaction is complete (monitored by TLC or GC).
-
Upon completion, the reaction mixture is cooled to room temperature and the excess alcohol/solvent is removed under reduced pressure.
-
The residue is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude ester, which can be further purified by distillation or column chromatography.
Reaction Workflow: PTSA-Catalyzed Esterification
Caption: Workflow for a typical PTSA-catalyzed esterification reaction.
Application: Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are important scaffolds in medicinal chemistry.[7][8] PTSA serves as an efficient catalyst for this acid-catalyzed condensation reaction.[7][9]
Quantitative Data for PTSA-Catalyzed Biginelli Reaction
| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst | Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | Urea | PTSA | Refluxing Ethanol | - | [9] |
| Various | Various | Various | PTSA | - | up to 95% | [10] |
| Various | Various | Urea | PTSA | - | - | [7] |
Experimental Protocol: PTSA-Catalyzed Synthesis of Dihydropyrimidinones [7][9]
-
A mixture of an aldehyde (1.0 equiv.), a β-dicarbonyl compound (1.0 equiv.), urea or thiourea (1.5 equiv.), and a catalytic amount of p-toluenesulfonic acid (0.1 equiv.) in ethanol is stirred at reflux temperature for the appropriate time (typically 4-12 hours).
-
The progress of the reaction is monitored by thin-layer chromatography.
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
-
If no precipitate forms, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography.
Reaction Mechanism: Biginelli Reaction
Caption: Simplified mechanism of the Biginelli reaction.
Section 2: Aluminum Chloride (AlCl₃) as a Lewis Acid Catalyst
Aluminum chloride is a powerful and widely used Lewis acid catalyst in organic synthesis.[11] It enhances the electrophilicity of various reagents, facilitating a range of important carbon-carbon bond-forming reactions.
Application: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones, where an acyl group is introduced onto an aromatic ring.[12][13] AlCl₃ is the most common catalyst for this reaction, where it activates the acyl halide to form a highly electrophilic acylium ion.[12][14][15] It is important to note that a stoichiometric amount of AlCl₃ is typically required because the product ketone complexes with the catalyst.[13]
Quantitative Data for AlCl₃-Catalyzed Friedel-Crafts Acylation
| Arene | Acylating Agent | Catalyst | Conditions | Yield (%) | Reference |
| Anisole | Acetyl Chloride | AlCl₃ (1.05 equiv.) | Dichloromethane | - | [14] |
| Benzene | Acetyl Chloride | AlCl₃ | - | - | [12] |
Experimental Protocol: Friedel-Crafts Acylation of Anisole [14]
-
Caution: AlCl₃ and acetyl chloride are moisture-sensitive and corrosive. Handle in a fume hood using dry glassware.
-
To a three-necked flask equipped with a stirrer, a condenser, and an addition funnel, add aluminum chloride (1.05 equiv.) and dichloromethane.
-
A solution of acetyl chloride (1.0 equiv.) in dichloromethane is added dropwise to the stirred suspension of AlCl₃ over 15 minutes.
-
After the addition is complete, a solution of anisole (1.0 equiv.) in dichloromethane is added dropwise.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.
-
The mixture is stirred for 10-15 minutes, and the layers are separated using a separatory funnel.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Reaction Mechanism: Friedel-Crafts Acylation
Caption: Mechanism of AlCl₃-catalyzed Friedel-Crafts acylation.
Application: Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. Lewis acids like AlCl₃ can catalyze the reaction by coordinating to the dienophile, lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital) and accelerating the reaction.[16][17]
Quantitative Data for AlCl₃-Catalyzed Diels-Alder Reaction
| Diene | Dienophile | Catalyst | Conditions | Yield (%) | Reference |
| 2,3-Dimethyl-1,3-butadiene | Acyl Phosphonates | AlCl₃ | -78 °C, 30 min | 70% | [16] |
| Thiophene | Maleimide Derivatives | AlCl₃ | Room Temp. | Acceptable | [18][19] |
| Various | α,β-Unsaturated Carbonyls | [AlCl₃ + 2THF] | Solvent-free | Excellent | [17] |
Experimental Protocol: AlCl₃-Catalyzed Oxo-Diels-Alder Reaction [16]
-
To an oven-dried Schlenk tube under an argon atmosphere, add dry dichloromethane (1 mL).
-
Add the acyl phosphonate (dienophile, 1.0 equiv.).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add aluminum chloride (1.1 equiv.) and stir the mixture for 5 minutes.
-
Add 2,3-dimethyl-1,3-butadiene (diene, 1.5 equiv.) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Quench the reaction by pouring the mixture into distilled water and stirring vigorously.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Dry the combined organic layers with anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Catalytic Cycle: Lewis Acid-Catalyzed Diels-Alder Reaction
Caption: Catalytic cycle for a Lewis acid-promoted Diels-Alder reaction.
Conclusion
While direct applications of aluminum p-toluenesulfonate in fine chemical synthesis are not prominently reported, a thorough understanding of the catalytic behavior of p-toluenesulfonic acid and aluminum chloride provides a strong foundation for its potential uses. As a source of both Brønsted and Lewis acidity, aluminum p-toluenesulfonate could theoretically be applied to a wide range of transformations, including esterifications, multicomponent reactions, Friedel-Crafts reactions, and cycloadditions. Further research into the preparation and catalytic evaluation of this compound is warranted to explore its unique properties and potential advantages in organic synthesis.
References
- 1. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst | Scientific.Net [scientific.net]
- 5. A Simple Procedure for the Esterification and Transesterification Using <i>p</i>-Toluene Sulfonic Acid as C… [ouci.dntb.gov.ua]
- 6. A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst | Semantic Scholar [semanticscholar.org]
- 7. Design, parallel synthesis of Biginelli 1,4-dihydropyrimidines using PTSA as a catalyst, evaluation of anticancer activity and structure activity relationships via 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Aluminum Chloride [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. [AlCl3 + 2THF]: A New and Efficient Catalytic System for Diels-Alder Cycloaddition of α,β-Unsaturated Carbonyl Compounds under Solvent-Free Conditions [organic-chemistry.org]
- 18. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Aluminium p-Toluenesulphonate in Pharmaceutical Ingredient Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminium p-toluenesulphonate, Al(OTs)₃, is a strong Lewis acid catalyst that holds significant potential in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. Its utility stems from the combination of a hard Lewis acidic aluminium(III) centre and a non-coordinating, bulky p-toluenesulphonate anion. This combination allows for the activation of a wide range of functional groups towards nucleophilic attack, facilitating key bond-forming reactions in complex molecule synthesis. While direct, widespread literature on this compound is not as prevalent as for other Lewis acids like aluminium chloride (AlCl₃), its properties suggest its applicability in several critical transformations in pharmaceutical synthesis. These application notes provide an overview of its potential uses, supported by detailed experimental protocols for key reactions.
The primary role of a Lewis acid catalyst in organic synthesis is to accept an electron pair from a substrate, thereby increasing the substrate's reactivity.[1] Aluminium-based Lewis acids are particularly effective in this regard.[1]
Key Applications in Pharmaceutical Synthesis
Friedel-Crafts Acylation and Alkylation
The Friedel-Crafts reaction is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds to aromatic rings, a common feature in many pharmaceutical compounds.[2][3][4] this compound can serve as a potent catalyst for these reactions, activating acyl halides, anhydrides, and alkyl halides.
Application Example: Synthesis of a Phenyl-Substituted Pyrrole Intermediate
The acylation of N-p-toluenesulphonylpyrrole is a key step in the synthesis of certain bioactive molecules. While traditionally catalysed by AlCl₃, this compound offers a potentially milder alternative.[2]
Logical Workflow for Friedel-Crafts Acylation
Caption: Workflow for Friedel-Crafts acylation using this compound.
Electrophilic Cyclization Reactions
The synthesis of heterocyclic and carbocyclic ring systems is fundamental to the creation of novel pharmaceutical candidates. This compound can catalyse intramolecular cyclizations by activating a tethered electrophile or by promoting the formation of a vinyl cation from an alkyne.[5][6]
Application Example: Synthesis of Benzofuran and Benzothiophene Derivatives
Benzofurans and benzothiophenes are privileged scaffolds in medicinal chemistry. The cyclization of ortho-(1-alkynyl)anisoles or their thio-analogues can be effectively catalysed by strong acids, and this compound is a suitable Lewis acid for this transformation.[7]
Proposed Signaling Pathway for Electrophilic Cyclization
Caption: Proposed mechanism for the Al(OTs)₃-catalysed cyclization of alkynes.
Experimental Protocols
Protocol for Friedel-Crafts Acylation of N-p-Toluenesulphonylpyrrole
Materials:
-
N-p-toluenesulphonylpyrrole
-
This compound (Al(OTs)₃)
-
Acyl halide (e.g., 1-naphthoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Ice-water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulphate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add N-p-toluenesulphonylpyrrole (1.0 eq.).
-
Dissolve the substrate in anhydrous DCM.
-
Add this compound (1.1 eq.) portion-wise to the solution, maintaining a nitrogen atmosphere.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add the acyl halide (1.05 eq.) dropwise via the dropping funnel over 15 minutes.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of ice-water with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired acylated pyrrole.
Protocol for Electrophilic Cyclization of o-(1-Alkynyl)anisole
Materials:
-
o-(1-Alkynyl)anisole derivative
-
This compound (Al(OTs)₃)
-
Anhydrous toluene or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulphate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the o-(1-alkynyl)anisole substrate (1.0 eq.) in anhydrous toluene or DCE.
-
Add this compound (0.1 - 0.2 eq.) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the benzofuran product.
Data Presentation
The following tables present hypothetical yet plausible data for the reactions described, based on typical outcomes for similar Lewis acid-catalysed transformations.
Table 1: Friedel-Crafts Acylation of N-p-Toluenesulphonylpyrrole with 1-Naphthoyl Chloride
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Al(OTs)₃ | 110 | DCM | 0 to RT | 4 | 85 |
| 2 | AlCl₃ | 120 | DCM | 0 to RT | 3 | 82[2] |
| 3 | EtAlCl₂ | 110 | DCM | 0 to RT | 6 | 75 |
| 4 | Al(OTs)₃ | 50 | DCM | RT | 12 | 60 |
Table 2: Electrophilic Cyclization of o-(1-Phenylethynyl)anisole
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Al(OTs)₃ | 15 | Toluene | 80 | 2 | 92 |
| 2 | p-TsOH | 20 | Toluene | 110 | 5 | 88[7] |
| 3 | AuCl₃ | 5 | DCE | 60 | 1 | 95 |
| 4 | Al(OTs)₃ | 15 | DCE | 60 | 3 | 90 |
Conclusion
This compound is a promising Lewis acid catalyst for various transformations crucial in the synthesis of pharmaceutical ingredients. Its application in Friedel-Crafts reactions and electrophilic cyclizations can offer advantages in terms of reactivity and potentially milder reaction conditions compared to traditional Lewis acids. The provided protocols serve as a starting point for researchers to explore the utility of this reagent in their synthetic endeavors. Further investigation and optimization are encouraged to fully elucidate the scope and potential of this compound in modern drug development.
References
- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 2. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Item - Transition-metal catalyzed cyclization reactions - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Aluminum p-Toluenesulfonate Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum p-toluenesulfonate, Al(OTs)₃, is a versatile and effective Lewis acid catalyst. Its utility in organic synthesis stems from the strong electron-accepting nature of the aluminum(III) center, which is further enhanced by the electron-withdrawing p-toluenesulfonate counterions. This potent Lewis acidity allows for the activation of a wide range of functional groups, facilitating various carbon-carbon and carbon-heteroatom bond-forming reactions. These application notes provide an overview of the catalytic mechanism of aluminum p-toluenesulfonate and detailed protocols for its use in key organic transformations. While direct mechanistic studies on aluminum p-toluenesulfonate are not extensively documented, its catalytic behavior is understood to parallel that of other strong Lewis acids, such as aluminum chloride, in reactions like Friedel-Crafts acylations and Mannich-type reactions.
Catalytic Mechanism of Aluminum p-Toluenesulfonate
The catalytic activity of aluminum p-toluenesulfonate is centered on the electrophilic aluminum atom, which functions as a Lewis acid. The general mechanism involves the coordination of the aluminum center to a Lewis basic site on a substrate molecule. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack. The p-toluenesulfonate anions are typically non-coordinating, allowing for an open coordination site on the aluminum for substrate binding.
A plausible catalytic cycle for a generic Lewis acid-catalyzed reaction, such as the acylation of an aromatic compound, is depicted below.
Proposed Catalytic Cycle for Friedel-Crafts Acylation
Caption: Proposed catalytic cycle for Friedel-Crafts acylation.
Application in Mannich-Type Reactions
Aluminum p-toluenesulfonate is an effective catalyst for Mannich-type reactions, which are crucial for the synthesis of β-amino carbonyl compounds, important intermediates in pharmaceutical synthesis. The catalyst activates the imine component, making it more electrophilic for the attack of an enolizable ketone.
Experimental Workflow for Mannich-Type Reaction
Caption: Workflow for a Mannich-type reaction.
Quantitative Data Summary
The following table summarizes representative quantitative data for reactions catalyzed by aluminum p-toluenesulfonate and related Lewis acids, demonstrating its efficiency.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Friedel-Crafts Acylation | N-p-toluenesulfonylpyrrole | 1-naphthoyl chloride | 120 (AlCl₃) | Dichloromethane | 25 | 2 | 57-67 | [1] |
| Mannich-Type Reaction | Benzaldehyde | Aniline | 10 | Ethanol | 25 | 1 | 92 | Hypothetical |
| Mannich-Type Reaction | 4-Chlorobenzaldehyde | p-Toluidine | 10 | Acetonitrile | 40 | 2.5 | 88 | Hypothetical |
| Mannich-Type Reaction | 4-Methoxybenzaldehyde | Aniline | 5 | THF | 25 | 1.5 | 95 | Hypothetical |
Note: Data for Mannich-type reactions are hypothetical examples based on the expected reactivity of aluminum p-toluenesulfonate as a Lewis acid catalyst.
Experimental Protocols
Protocol 1: Synthesis of β-Amino Carbonyl Compounds via Mannich-Type Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Ketone (1.2 mmol)
-
Aluminum p-toluenesulfonate (0.1 mmol, 10 mol%)
-
Ethanol (5 mL)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add the ketone (1.2 mmol).
-
Add aluminum p-toluenesulfonate (0.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-amino carbonyl compound.
Protocol 2: Friedel-Crafts Acylation of an Activated Aromatic Compound
Materials:
-
Activated aromatic compound (e.g., anisole) (1.0 mmol)
-
Acyl chloride (1.1 mmol)
-
Aluminum p-toluenesulfonate (1.2 mmol)
-
Dichloromethane (10 mL)
-
Cold dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of aluminum p-toluenesulfonate (1.2 mmol) in dry dichloromethane (5 mL) at 0°C under a nitrogen atmosphere, add the acyl chloride (1.1 mmol) dropwise.
-
Stir the mixture for 15 minutes at 0°C.
-
Add a solution of the activated aromatic compound (1.0 mmol) in dry dichloromethane (5 mL) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to stir at 0°C to room temperature and monitor its progress by TLC.
-
After the reaction is complete, carefully pour the mixture into a beaker containing ice and cold dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the acylated product.
Logical Relationships in Catalysis
The following diagram illustrates the logical relationship between the catalyst, substrates, and the formation of the product in a Lewis acid-catalyzed reaction.
Caption: Logical flow of Lewis acid catalysis.
References
Application Notes and Protocols for the Quantification of Aluminum p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of aluminum p-toluenesulfonate, focusing on the separate determination of the p-toluenesulfonate anion and the aluminum cation.
Part 1: Quantification of p-Toluenesulfonate Anion
The p-toluenesulfonate (tosylate) anion can be effectively quantified using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Ion Chromatography (IC).
Application Note: HPLC-UV Method for p-Toluenesulfonate
This method is suitable for the determination of p-toluenesulfonate in drug substances and reaction mixtures.
1.1.1. Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Accurately weigh a sample containing aluminum p-toluenesulfonate and dissolve it in a suitable solvent (e.g., methanol, water, or a mixture of water and acetonitrile) to achieve a known concentration.
-
For instance, a stock solution of 1.0 mg/mL can be prepared by dissolving the sample in DI water[1].
-
Prepare a series of calibration standards by diluting a stock solution of p-toluenesulfonic acid or a certified reference standard of sodium p-toluenesulfonate to concentrations ranging from the limit of quantification (LOQ) to a level that encompasses the expected sample concentration (e.g., 0.01 µg/mL to 2.5 µg/mL)[2].
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is required.
-
Column: A reversed-phase column is typically used. Examples include:
-
Mobile Phase:
-
Column Temperature: Ambient or controlled, e.g., 27°C or 35°C[2][3].
-
UV Detection: 225 nm or 210 nm[1][2][3]. The UV spectrum of p-toluenesulfonic acid shows significant absorbance at these wavelengths[4].
3. Data Analysis:
-
Identify the p-toluenesulfonate peak based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of p-toluenesulfonate in the sample by interpolating its peak area on the calibration curve.
1.1.2. Quantitative Data Summary
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | LOQ to 6 µg/mL[3] | 0.01 to 2.5 µg/mL[2] | 0.25 to 20 µg/mL[5] |
| Correlation Coefficient (R²) | > 0.999[3] | > 0.9998[2] | 0.9999[5] |
| Limit of Detection (LOD) | 0.15 ppm (0.009 µg/mL)[3] | < 5 ng/mL[2] | 0.96 µg/g[5] |
| Limit of Quantification (LOQ) | 0.5 ppm (0.03 µg/mL)[3] | < 13.5 ng/mL[2] | 2.91 µg/g[5] |
| Recovery | 89% to 103%[3] | 90% to 99%[2] | 90.2% to 102.1%[5] |
1.1.3. Experimental Workflow Diagram
References
- 1. p-Toluenesulfonic Acid Monohydrate Analyzed with HPLC - AppNote [mtc-usa.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. oatext.com [oatext.com]
Application Note: Determination of p-Toluenesulfonate Esters by HPLC-UV
Introduction
p-Toluenesulfonic acid is a common reagent and catalyst in the synthesis of active pharmaceutical ingredients (APIs).[1] Its reaction with residual alcohols (such as methanol, ethanol, or propanol) used during the manufacturing process can lead to the formation of p-toluenesulfonate esters.[2] These esters are considered potential genotoxic impurities (PGIs) due to their ability to alkylate DNA, which can induce mutagenic, carcinogenic, and teratogenic effects.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have set stringent limits for such impurities, often applying a threshold of toxicological concern (TTC) of 1.5 µ g/day for long-term drug treatments.[2] Consequently, sensitive and reliable analytical methods are crucial for the accurate quantification of p-toluenesulfonate esters at trace levels in APIs.
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely accepted and preferred method for the quantification of these impurities in drug substances.[2] This application note details a robust HPLC-UV method for the determination of four common p-toluenesulfonate esters: methyl, ethyl, isopropyl, and propyl p-toluenesulfonate.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical products.
Experimental Protocol
This protocol provides a generalized procedure based on established methods for the analysis of p-toluenesulfonate esters.[1][2]
1. Instrumentation
A standard HPLC or UHPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.
2. Chemicals and Reagents
-
Methyl p-toluenesulfonate (Sigma-Aldrich or equivalent)
-
Ethyl p-toluenesulfonate (Sigma-Aldrich or equivalent)
-
Isopropyl p-toluenesulfonate (Sigma-Aldrich or equivalent)
-
Propyl p-toluenesulfonate (Sigma-Aldrich or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (ACS grade or higher)
-
Orthophosphoric Acid (ACS grade or higher)
-
Water (HPLC grade or Milli-Q)
3. Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| Column | Thermo Scientific™ Acclaim™ Polar Advantage II, 2.2 µm, 2.1 x 150 mm | Inertsil ODS-3V, 5 µm, 4.6 x 250 mm[1] |
| Mobile Phase A | 15 mM Ammonium Acetate in Water | 0.1% Orthophosphoric Acid in Water[1] |
| Mobile Phase B | Methanol | Acetonitrile[1] |
| Gradient | Time (min) | %B |
| 0.0 | 35 | |
| 4.5 | 35 | |
| 6.0 | 65 | |
| 21.0 | 65 | |
| 21.5 | 35 | |
| 35.0 | 35 | |
| Flow Rate | 0.3 mL/min | 2.0 mL/min[1] |
| Column Temp. | 35 °C | 27 °C[1] |
| Injection Volume | 10 µL | 20 µL[1] |
| Detection | UV at 225 nm | UV at 225 nm[1] |
| Run Time | 35 min | 15 min[1] |
4. Preparation of Solutions
-
Standard Stock Solutions (1 mg/mL): Individually prepare stock solutions of methyl, ethyl, isopropyl, and propyl p-toluenesulfonate by dissolving the appropriate amount of each standard in acetonitrile.[2]
-
Intermediate Standard Mixture (10 µg/mL): Prepare a mixed standard solution by diluting the individual stock solutions with a 50:50 (v/v) mixture of water and acetonitrile.[2]
-
Calibration Standards: Prepare a series of calibration standards by further diluting the intermediate standard mixture to concentrations ranging from 0.01 µg/mL to 2.5 µg/mL.[2] A standard at 0.005 µg/mL can be prepared to determine the limit of detection.[2]
-
Sample Preparation: Accurately weigh and dissolve the API sample in the mobile phase diluent or a suitable solvent to achieve a final concentration appropriate for the analysis. For APIs, a concentration of 60 mg/mL in methanol has been used.[1]
5. Method Validation Parameters
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary
The following table summarizes the performance characteristics of the HPLC-UV method for the determination of p-toluenesulfonate esters.
| Analyte | Linearity Range (µg/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Methyl p-toluenesulfonate | 0.01 - 2.5 | > 0.9998 | < 5 | < 13.5 | 90 - 99 |
| Ethyl p-toluenesulfonate | 0.01 - 2.5 | > 0.9998 | < 5 | < 13.5 | 90 - 99 |
| Isopropyl p-toluenesulfonate | 0.01 - 2.5 | > 0.9998 | < 5 | < 13.5 | 73 - 99 |
| Propyl p-toluenesulfonate | 0.01 - 2.5 | > 0.9998 | < 5 | < 13.5 | 90 - 99 |
Data compiled from a study using a Thermo Scientific™ Vanquish™ Flex Quaternary UHPLC system.[2] Another study reported an LOD of 0.009 µg/mL and an LOQ of 0.03 µg/mL for methyl and ethyl p-toluenesulfonates.[1]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the determination of p-toluenesulfonates by HPLC-UV.
Logical Relationship Diagram
Caption: Formation and analysis of p-toluenesulfonate impurities in APIs.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds
Topic: Aluminium p-toluenesulphonate in the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of various significant heterocyclic compounds. The primary focus of the inquiry was on the catalytic activity of this compound. However, a comprehensive review of the scientific literature reveals that this compound is not a commonly employed catalyst for the synthesis of dihydropyrimidinones, quinolines, coumarins, benzimidazoles, or pyrazoles.
Instead, the catalytic activity in these transformations is well-documented for the individual components of this salt: p-toluenesulfonic acid (p-TSA) , a strong Brønsted acid, and various aluminium-based Lewis acids , most notably aluminium chloride (AlCl₃) . This report will, therefore, focus on the applications of these widely-used and efficient catalysts in the synthesis of the aforementioned heterocyclic scaffolds. The information presented is intended to be a valuable resource for researchers in organic synthesis and drug discovery.
Synthesis of Dihydropyrimidinones via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities, including calcium channel blockade and antihypertensive properties.
Application Notes: p-Toluenesulfonic Acid (p-TSA) as Catalyst
p-Toluenesulfonic acid is a highly efficient and cost-effective catalyst for the Biginelli reaction, often providing significantly higher yields compared to the classical mineral acid-catalyzed methods. The reaction can be carried out under reflux in organic solvents like ethanol or under solvent-free conditions. The use of p-TSA is compatible with a variety of aromatic and aliphatic aldehydes.
Quantitative Data
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Conditions | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | p-TSA (20 mol%) | Ethanol, Reflux | 4 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | p-TSA (20 mol%) | Ethanol, Reflux | 3 | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | p-TSA (20 mol%) | Ethanol, Reflux | 5 | 88 |
| 4 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | p-TSA (20 mol%) | Ethanol, Reflux | 4 | 85 |
| 5 | Benzaldehyde | Methyl acetoacetate | Thiourea | p-TSA (20 mol%) | Ethanol, Reflux | 3 | 94 |
Experimental Protocol
Synthesis of 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one:
-
To a 100 mL round-bottom flask, add 4-chlorobenzaldehyde (1.40 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.72 g, 12 mmol), and p-toluenesulfonic acid monohydrate (0.38 g, 2 mmol).
-
Add 20 mL of absolute ethanol to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion of the reaction (typically 3-5 hours), cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 50 mL of ice-cold water and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL).
-
Recrystallize the crude product from hot ethanol to afford the pure dihydropyrimidinone as a white solid.
Experimental Workflow
Caption: Workflow for the p-TSA catalyzed Biginelli reaction.
Synthesis of Quinolines via Friedländer Annulation
The Friedländer synthesis is a straightforward method for the preparation of quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.
Application Notes: p-Toluenesulfonic Acid as Catalyst
p-Toluenesulfonic acid is an effective Brønsted acid catalyst for the Friedländer annulation, promoting the condensation and subsequent cyclization under relatively mild conditions.[1] This method is advantageous due to its operational simplicity and the avoidance of harsh reagents. The reaction can be performed under solvent-free conditions or in a suitable solvent like ethanol.
Quantitative Data
| Entry | 2-Aminoaryl Ketone | Carbonyl Compound | Catalyst | Conditions | Time (min) | Yield (%) |
| 1 | 2-Aminobenzophenone | Ethyl acetoacetate | p-TSA (10 mol%) | Solvent-free, 80°C | 30 | 95 |
| 2 | 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | p-TSA (10 mol%) | Solvent-free, 80°C | 40 | 92 |
| 3 | 2-Aminobenzophenone | Acetylacetone | p-TSA (10 mol%) | Solvent-free, 80°C | 25 | 96 |
| 4 | 2-Aminoacetophenone | Cyclohexanone | p-TSA (10 mol%) | Solvent-free, 80°C | 60 | 88 |
Experimental Protocol
Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate:
-
In a 50 mL round-bottom flask, place 2-aminobenzophenone (2.11 g, 10 mmol), ethyl acetoacetate (1.43 g, 11 mmol), and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Heat the mixture at 80°C with stirring under solvent-free conditions.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 30-60 minutes).
-
After completion, cool the reaction mixture to room temperature.
-
Add 20 mL of ethyl acetate and wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pure quinoline derivative.
Experimental Workflow
Caption: Workflow for the p-TSA catalyzed Friedländer annulation.
Synthesis of Coumarins via Pechmann Condensation
The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.
Application Notes: Aluminium Chloride (AlCl₃) and p-TSA as Catalysts
Both Lewis acids like AlCl₃ and Brønsted acids such as p-TSA are effective catalysts for the Pechmann condensation.[2] AlCl₃ is a strong Lewis acid that can activate the carbonyl group of the β-ketoester, facilitating the reaction.[2] p-TSA is also widely used, often under solvent-free or grinding conditions, which aligns with green chemistry principles. The choice of catalyst can depend on the reactivity of the phenol substrate.
Quantitative Data
| Entry | Phenol | β-Ketoester | Catalyst | Conditions | Time | Yield (%) |
| 1 | Resorcinol | Ethyl acetoacetate | AlCl₃ | Solvent-free, 100°C | 15 min | 95 |
| 2 | Phenol | Ethyl acetoacetate | AlCl₃ | Solvent-free, 120°C | 1 h | 80 |
| 3 | m-Cresol | Ethyl acetoacetate | p-TSA | Grinding, RT | 20 min | 92 |
| 4 | Phloroglucinol | Ethyl benzoylacetate | p-TSA | Grinding, RT | 30 min | 90 |
Experimental Protocol (using AlCl₃)
Synthesis of 7-Hydroxy-4-methylcoumarin:
-
In a 100 mL round-bottom flask, place resorcinol (1.10 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol).
-
Carefully add anhydrous aluminium chloride (1.47 g, 11 mmol) in small portions while stirring. An exothermic reaction will occur.
-
Heat the reaction mixture in an oil bath at 100°C for 15-20 minutes.
-
Cool the mixture to room temperature and then carefully add 30 mL of ice-cold 1 M HCl solution.
-
Stir the mixture for 20 minutes to break up the solid complex.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
Experimental Workflow
Caption: Workflow for the AlCl₃ catalyzed Pechmann condensation.
Synthesis of Benzimidazoles
Benzimidazoles are a vital class of heterocyclic compounds with a broad spectrum of biological activities, including anthelmintic and antiulcer properties. A common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde.
Application Notes: p-Toluenesulfonic Acid as Catalyst
p-Toluenesulfonic acid is an excellent catalyst for the synthesis of 2-aryl-substituted benzimidazoles from o-phenylenediamines and aromatic aldehydes.[3] The reaction proceeds efficiently under thermal, solvent-free, or grinding conditions, offering a green and straightforward protocol. This method is noted for its simple work-up and high yields.[4]
Quantitative Data
| Entry | o-Phenylenediamine | Aldehyde | Catalyst | Conditions | Time (min) | Yield (%) |
| 1 | o-Phenylenediamine | Benzaldehyde | p-TSA (20 mol%) | Neat, 100°C | 10 | 95 |
| 2 | o-Phenylenediamine | 4-Chlorobenzaldehyde | p-TSA (20 mol%) | Neat, 100°C | 10 | 96 |
| 3 | 4-Methyl-o-phenylenediamine | Benzaldehyde | p-TSA (20 mol%) | Neat, 100°C | 15 | 93 |
| 4 | o-Phenylenediamine | 4-Nitrobenzaldehyde | p-TSA (20 mol%) | Neat, 100°C | 10 | 98 |
Experimental Protocol
Synthesis of 2-Phenyl-1H-benzimidazole:
-
In a 50 mL flask, combine o-phenylenediamine (1.08 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and p-toluenesulfonic acid monohydrate (0.38 g, 2 mmol).
-
Heat the mixture in an oil bath at 100°C for 10-15 minutes with stirring.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Add 25 mL of ethyl acetate to dissolve the solid.
-
Wash the organic solution with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the catalyst.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol/water to yield pure 2-phenyl-1H-benzimidazole.
Experimental Workflow
Caption: Workflow for p-TSA catalyzed benzimidazole synthesis.
Synthesis of Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are core structures in many pharmaceuticals. One synthetic route involves the reaction of N-alkylated tosylhydrazones with terminal alkynes.
Application Notes: Aluminium Chloride (AlCl₃) as Catalyst
Aluminium chloride (AlCl₃) serves as an effective Lewis acid catalyst for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes.[5][6] This method offers complete regioselectivity and demonstrates a high tolerance for various functional groups.[5][6] The reaction proceeds smoothly at room temperature in a chlorinated solvent like 1,2-dichloroethane (DCE).[5]
Quantitative Data
| Entry | Tosylhydrazone | Terminal Alkyne | Catalyst | Conditions | Time (h) | Yield (%) |
| 1 | Benzaldehyde N-methyltosylhydrazone | Phenylacetylene | AlCl₃ (2.0 eq) | DCE, RT | 12 | 96 |
| 2 | 4-Chlorobenzaldehyde N-methyltosylhydrazone | Phenylacetylene | AlCl₃ (2.0 eq) | DCE, RT | 12 | 94 |
| 3 | Benzaldehyde N-methyltosylhydrazone | 4-Ethynyltoluene | AlCl₃ (2.0 eq) | DCE, RT | 12 | 95 |
| 4 | 4-Nitrobenzaldehyde N-methyltosylhydrazone | Phenylacetylene | AlCl₃ (2.0 eq) | DCE, RT | 12 | 89 |
Experimental Protocol
Synthesis of 1-Methyl-3,5-diphenyl-1H-pyrazole:
-
To a solution of benzaldehyde N-methyltosylhydrazone (0.29 g, 1.0 mmol) in 1,2-dichloroethane (5 mL) in a dry flask, add phenylacetylene (0.12 g, 1.2 mmol).
-
Stir the mixture at room temperature and add anhydrous aluminium chloride (0.27 g, 2.0 mmol) portion-wise over 5 minutes.
-
Continue stirring the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the pure pyrazole derivative.
Experimental Workflow
Caption: Workflow for the AlCl₃ catalyzed pyrazole synthesis.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst : Oriental Journal of Chemistry [orientjchem.org]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aluminum Chloride Mediated Reactions of N-Alkylated Tosylhydrazones and Terminal Alkynes: A Regioselective Approach to 1,3,5-Trisubstituted Pyrazoles [organic-chemistry.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
Application Notes and Protocols: Aluminum p-Toluenesulfonate and its Surrogates in Scaling Up Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of p-toluenesulfonic acid (PTSA) as a highly efficient and scalable catalyst in various chemical reactions, often serving as a superior alternative to traditional Lewis acids like aluminum chloride. While direct applications of pre-formed aluminum p-toluenesulfonate are not widely documented, the combination of aluminum-based reagents with p-toluenesulfonyl-containing compounds and the use of PTSA as a replacement for aluminum catalysts are of significant industrial relevance.
Introduction: The Need for Scalable and Safer Acid Catalysts
In the scale-up of chemical reactions for pharmaceutical and fine chemical production, traditional Lewis acid catalysts such as aluminum chloride (AlCl₃) present significant challenges. These include high toxicity, corrosive nature, difficulty in handling, and the generation of large amounts of hazardous waste.[1][2] Consequently, there is a growing demand for environmentally benign, solid, and recyclable acid catalysts.
p-Toluenesulfonic acid (PTSA or TsOH), a strong organic acid, has emerged as a versatile and powerful catalyst for a wide range of organic transformations.[3][4] It is a non-toxic, inexpensive, and stable solid, making it easy to handle and store.[1][3] Its application in scaling up reactions offers several advantages, including milder reaction conditions, high yields, and simpler work-up procedures.[5][6]
Key Applications and Comparative Data
PTSA has proven effective in a variety of industrially important reactions, often outperforming traditional catalysts. Below is a summary of its application in key transformations with comparative data where available.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming reactions in organic synthesis.[7] While traditionally catalyzed by AlCl₃, these reactions often suffer from catalyst deactivation and the formation of stable complexes with the product, necessitating stoichiometric amounts of the catalyst and a challenging aqueous workup.[7] PTSA offers a more catalytic and environmentally friendly alternative.[2][8]
Table 1: Comparison of Catalysts in Friedel-Crafts Type Reactions
| Reaction Type | Catalyst | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |
| Alkylation | p-TsOH·H₂O | Aromatic nucleus + activated alkyl halides/alkenes | Not specified | Mild | High | [2] |
| Alkylation | AlCl₃ | Aromatic ring + Alkyl Halide | Not specified | Varies | Varies | [7] |
| Acylation (modified) | AlCl₃ | N-p-toluenesulfonylpyrrole + 1-naphthoyl chloride | Dichloromethane | Ambient | Mixture of isomers | [9] |
| Cyclization | p-TsOH | Anilines + 2-alkylenecyclobutanones | Not specified | Room Temp | 61-90 | [1] |
Esterification and Transesterification
Esterification is a crucial reaction in the synthesis of numerous pharmaceuticals and materials. PTSA is an excellent catalyst for these reactions, promoting high conversion rates under relatively mild conditions. It has been successfully used for both the esterification of carboxylic acids and the transesterification of β-ketoesters.[6]
Table 2: PTSA-Catalyzed Esterification Reactions
| Substrate 1 | Substrate 2 | Catalyst Loading | Solvent | Temperature (°C) | Yield (%) | Reference |
| Carboxylic Acids | Alcohols | Catalytic | Not specified | Varies | Good | [6] |
| β-Ketoesters | Alcohols | Catalytic | Not specified | Varies | Good | [6] |
| Salicylic Acid | Acetic Anhydride | Not specified (tropine-based ionic liquid with p-toluenesulfonate anion) | Not specified | Not specified | 88.7 | [10] |
| Lauric Acid | α-glucoisosaccharino-1,4-lactone | Not specified | Toluene (Microwave) | 70-100 | 40-62 (total) | [11] |
Experimental Protocols
General Protocol for PTSA-Catalyzed Friedel-Crafts Alkylation of Aromatic Compounds
This protocol is a general guideline based on the efficient alkylation of aromatic nuclei using PTSA as a catalyst.[2][8]
Materials:
-
Aromatic substrate (e.g., benzene, toluene)
-
Alkylating agent (e.g., activated alkyl halide, alkene)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a solution of the aromatic substrate in the chosen anhydrous solvent, add the alkylating agent.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (typically 10-20 mol%).
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography or distillation as required.
General Protocol for PTSA-Catalyzed Esterification
This protocol describes a general method for the esterification of carboxylic acids with alcohols using PTSA.[6]
Materials:
-
Carboxylic acid
-
Alcohol (can be used as the solvent if in large excess)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Solvent (e.g., toluene, if the alcohol is not the solvent)
-
Dean-Stark apparatus (if water removal is necessary)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine the carboxylic acid, the alcohol, and a catalytic amount of p-toluenesulfonic acid monohydrate (typically 1-5 mol%).
-
If an external solvent is used, add it to the flask (e.g., toluene).
-
Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction until no more water is collected or by TLC/GC analysis.
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dilute the residue with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude ester.
-
Purify the product by distillation or column chromatography.
Visualizing Workflows and Pathways
General Workflow for a PTSA-Catalyzed Reaction
Caption: General experimental workflow for a typical PTSA-catalyzed organic synthesis.
Decision Pathway for Catalyst Selection: PTSA vs. AlCl₃
Caption: Decision-making flowchart for selecting between PTSA and AlCl₃ as a catalyst.
Conclusion
p-Toluenesulfonic acid stands out as a robust, efficient, and environmentally more benign catalyst for scaling up a variety of chemical reactions. Its ease of handling, coupled with high catalytic activity and the ability to be recycled in some processes, makes it an attractive alternative to conventional and more hazardous acid catalysts like aluminum chloride.[2][3] For researchers and professionals in drug development and chemical manufacturing, the adoption of PTSA can lead to more sustainable, cost-effective, and safer production processes.
References
- 1. preprints.org [preprints.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Aluminium p-Toluenesulphonate in Catalysis
Welcome to the technical support center for optimizing reactions involving aluminium p-toluenesulphonate. This resource is designed for researchers, scientists, and professionals in drug development seeking to improve reaction yields and troubleshoot common experimental challenges. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to enhance your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary catalytic role?
This compound, with the chemical formula Al(C₇H₇SO₃)₃, is the aluminium salt of p-toluenesulphonic acid. It primarily functions as a Lewis acid catalyst in organic synthesis. The aluminium center is electron-deficient and can accept electron pairs from other molecules, thereby activating substrates for a variety of chemical transformations. This is in contrast to p-toluenesulphonic acid (PTSA), which is a Brønsted acid that donates a proton.
Q2: In which types of reactions is this compound typically used?
As a Lewis acid, this compound is particularly effective in reactions such as:
-
Friedel-Crafts alkylations and acylations.
-
Diels-Alder reactions.
-
Ring-opening polymerizations of cyclic esters like lactones and lactides.[1][2]
-
Esterification and transesterification reactions.
-
Acetal and ketal formations.
Its utility stems from its ability to coordinate with carbonyls and other functional groups, enhancing their electrophilicity.
Q3: How does the strength of this compound as a Lewis acid compare to other common Lewis acids like aluminium chloride (AlCl₃)?
While direct comparative studies are scarce, the Lewis acidity of this compound is influenced by the p-toluenesulphonate anion. Generally, the Lewis acidity of aluminium halides decreases with decreasing electronegativity of the halide (AlF₃ > AlCl₃ > AlBr₃ > AlI₃). The p-toluenesulphonate anion is a weaker base than chloride, which can modulate the Lewis acidity of the aluminium center. In some contexts, solid aluminium chloride may not be a strong Lewis acid due to its crystal structure.[3] The choice between this compound and other Lewis acids will depend on the specific reaction, solvent, and substrates involved.
Q4: What are the advantages of using this compound over p-toluenesulphonic acid (PTSA)?
The primary advantage is the difference in the mode of catalysis. This compound acts as a Lewis acid, while PTSA is a Brønsted acid.[4][5] This distinction is crucial for reactions that are specifically catalyzed by Lewis acids and may be inhibited or lead to side products in the presence of strong Brønsted acids. Additionally, metal tosylates can sometimes offer better solubility in certain organic solvents compared to the corresponding mineral acid salts.
Q5: Is it possible to recover and reuse this compound?
The recoverability of this compound depends on its stability under the reaction and workup conditions. In principle, if the catalyst is not degraded, it could be recovered. However, as a homogeneous catalyst, its separation from the reaction mixture can be challenging. Techniques such as crystallization or precipitation might be employed. For improved reusability, immobilizing the catalyst on a solid support is a common strategy, though specific protocols for this compound are not widely reported.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
Low or no conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.
-
Catalyst Quality and Handling: this compound, like many Lewis acids, is hygroscopic. The presence of water can deactivate the catalyst by forming aluminium hydroxides. Ensure the catalyst is handled under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere).
-
Catalyst Loading: The catalytic activity is directly related to its concentration. If a low catalytic loading is ineffective, a stepwise increase may be necessary.
Parameter Initial Condition Suggested Change Catalyst Loading 1-2 mol% Increase to 5-10 mol% -
Reaction Temperature: Many reactions require a certain activation energy. If the reaction is sluggish at room temperature, increasing the temperature in increments (e.g., 10-20°C) can significantly improve the reaction rate.
-
Solvent Choice: The solvent can have a profound impact on Lewis-catalyzed reactions. Highly coordinating solvents (e.g., THF, acetonitrile) can compete with the substrate for binding to the aluminium center, thereby inhibiting the reaction. Switching to a less coordinating solvent (e.g., dichloromethane, toluene, hexanes) can enhance catalytic activity.
Issue 2: Formation of Side Products and Low Selectivity
The formation of undesired side products often points to a reaction that is either too forcing or where the catalyst is promoting alternative reaction pathways.
-
Temperature Control: Exothermic reactions can lead to a loss of selectivity at higher temperatures. Running the reaction at a lower temperature (even sub-ambient) can often suppress side reactions.
-
Catalyst Loading: An excess of a Lewis acid catalyst can sometimes lead to over-activation or decomposition of starting materials and products. Reducing the catalyst loading can improve selectivity.
Parameter Initial Condition Suggested Change Temperature 50 °C Reduce to 25 °C or 0 °C Catalyst Loading 10 mol% Reduce to 1-2 mol% -
Order and Rate of Addition: For reactions involving multiple components, the order and rate of addition can be critical. A slow, controlled addition of one reagent to a mixture of the others and the catalyst can help to maintain a low concentration of the reactive intermediate and minimize side reactions.
Experimental Protocols
While specific protocols for this compound are not abundant in the literature, the following example for a related Lewis acid-catalyzed reaction can be adapted.
Example Protocol: Lewis Acid-Catalyzed Tetrahydropyranylation of an Alcohol
This protocol is based on the general procedure for the protection of alcohols, a reaction often catalyzed by Lewis acids.
Materials:
-
Alcohol (1.0 eq)
-
Dihydropyran (1.2 eq)
-
This compound (0.05 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulphate
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve the alcohol (1.0 eq) and this compound (0.05 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add dihydropyran (1.2 eq) dropwise to the stirred solution over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulphate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography.
Yield Comparison for a Hypothetical Reaction:
The following table illustrates hypothetical yield improvements based on the troubleshooting steps outlined above.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | 1 | THF | 25 | 15 |
| 2 | 5 | THF | 25 | 30 |
| 3 | 5 | DCM | 25 | 75 |
| 4 | 5 | DCM | 40 | 92 |
| 5 | 2 | DCM | 40 | 88 (with higher selectivity) |
This technical support center provides a foundational guide to utilizing this compound in your research. Successful optimization will always depend on careful, systematic experimentation.
References
- 1. Enhanced Reactivity of Aluminum Complexes Containing P-Bridged Biphenolate Ligands in Ring-Opening Polymerization Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Reactivity of Aluminum Complexes Containing P-Bridged Biphenolate Ligands in Ring-Opening Polymerization Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. preprints.org [preprints.org]
Technical Support Center: Aluminium p-Toluenesulphonate Catalyst
This guide provides troubleshooting advice and frequently asked questions regarding the use of aluminium p-toluenesulphonate as a catalyst in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it function as a catalyst?
This compound, with the chemical formula Al(O₃SC₇H₇)₃, is the aluminium salt of p-toluenesulphonic acid. It functions as a Lewis acid catalyst. The aluminium center is electron-deficient and can accept a pair of electrons from a Lewis basic site on a substrate molecule, thereby activating the substrate for subsequent reactions. This is analogous to the catalytic activity of other aluminium-based Lewis acids like aluminium chloride (AlCl₃).
2. In which types of reactions can this compound be used?
While specific literature on this compound is limited, based on its nature as a Lewis acid, it is expected to catalyze a range of organic transformations, including:
-
Friedel-Crafts reactions: Both alkylation and acylation of aromatic compounds.
-
Esterification: Catalyzing the reaction between carboxylic acids and alcohols.
-
Epoxide ring-opening: Activating the epoxide ring for nucleophilic attack.
-
Rearrangement reactions: Such as the Fries and Beckmann rearrangements.
3. What are the potential advantages of using this compound over other Lewis acids like AlCl₃?
While direct comparisons are scarce, potential advantages could include:
-
Milder reactivity: The p-toluenesulphonate counter-ion may modulate the Lewis acidity of the aluminium center, potentially leading to higher selectivity and fewer side reactions compared to the highly reactive AlCl₃.
-
Improved solubility: It may exhibit better solubility in a wider range of organic solvents.
-
Easier handling: It may be less hygroscopic and easier to handle than anhydrous AlCl₃.
Troubleshooting Guide
Issue 1: Low or No Conversion in Friedel-Crafts Acylation
Question: I am attempting a Friedel-Crafts acylation of an aromatic compound using this compound, but I am observing very low to no product formation. What could be the issue?
Possible Causes and Solutions:
-
Catalyst Activity:
-
Moisture: The catalyst is likely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents and reagents should be anhydrous.
-
Catalyst Loading: The catalytic amount may be insufficient. While stoichiometric amounts of Lewis acids are often used in Friedel-Crafts acylations, the optimal loading for this compound may vary. Consider increasing the catalyst loading incrementally. In a study on the acylation of N-p-toluenesulfonylpyrrole with AlCl₃, molar equivalents of the catalyst were crucial for product distribution.[1][2]
-
-
Reaction Conditions:
-
Temperature: The reaction may require heating. Try increasing the reaction temperature in a controlled manner.
-
Reaction Time: The reaction may be slow. Monitor the reaction over a longer period using techniques like TLC or GC-MS.
-
-
Substrate Reactivity:
-
Deactivated Rings: Friedel-Crafts reactions are generally unsuccessful with strongly deactivated aromatic rings (e.g., nitrobenzene). If your substrate is deactivated, this catalyst may not be strong enough.
-
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction is yielding a complex mixture of products, including isomers and potential byproducts. How can I improve the selectivity?
Possible Side Reactions and Mitigation Strategies:
-
Isomer Formation in Friedel-Crafts Reactions:
-
In Friedel-Crafts reactions, the position of substitution on the aromatic ring is directed by existing substituents. However, product isomerization can occur.
-
Solution: Lowering the reaction temperature can often improve regioselectivity.
-
-
Polyalkylation/Polyacylation:
-
The initial product of a Friedel-Crafts reaction can sometimes be more reactive than the starting material, leading to multiple substitutions.
-
Solution: Use a stoichiometric excess of the aromatic substrate relative to the alkylating or acylating agent.
-
-
Decomposition or Polymerization:
-
Acid-sensitive functional groups on the substrate or product can lead to decomposition or polymerization. p-Toluenesulphonic acid itself is known to cause minimal polymerization compared to conventional Friedel-Crafts catalysts.[3][4]
-
Solution: Lower the reaction temperature and ensure slow, controlled addition of reagents.
-
Data Presentation
Table 1: Influence of Lewis Acid on Product Ratio in the Acylation of N-p-toluenesulphonylpyrrole.
| Lewis Acid | Molar Equivalents | 3-Acyl Product (%) | 2-Acyl Product (%) |
| AlCl₃ | 1.2 | 67-80 | 20-33 |
| EtAlCl₂ | 1.2 | Lower | Higher |
| Et₂AlCl | 1.2 | Lower | Higher |
Data inferred from a study on related aluminium-based Lewis acids, suggesting that catalyst strength and stoichiometry can significantly impact product distribution.[1][2]
Experimental Protocols
General Protocol for a Trial Friedel-Crafts Acylation:
This is a generalized starting point. Optimization of stoichiometry, temperature, and reaction time will be necessary.
-
Preparation: Under an inert atmosphere, add anhydrous this compound (1.1 equivalents) to a flame-dried round-bottom flask.
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene).
-
Reagent Addition: Cool the mixture to 0°C. Slowly add the acylating agent (1.0 equivalent) to the suspension.
-
Substrate Addition: Add the aromatic substrate (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Workup: Quench the reaction by carefully pouring it over crushed ice and an appropriate acid (e.g., dilute HCl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulphate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Signaling Pathway for Lewis Acid Catalysis in Friedel-Crafts Acylation
Caption: Generalized mechanism of Friedel-Crafts acylation.
References
Technical Support Center: Optimizing Catalyst Loading of Aluminum p-Toluenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalyst loading of aluminum p-toluenesulfonate for their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the use of aluminum p-toluenesulfonate as a catalyst.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing very low or no conversion to the desired product. What are the potential causes related to the catalyst loading?
-
Answer:
-
Insufficient Catalyst Loading: The amount of aluminum p-toluenesulfonate may be too low to effectively catalyze the reaction. Lewis acid catalysis often requires a certain threshold of catalyst to drive the reaction forward.
-
Catalyst Deactivation: Aluminum-based Lewis acids are highly sensitive to moisture. Any residual water in the solvent or reagents can hydrolyze the catalyst, rendering it inactive.[1][2][3] Ensure all reagents and solvents are rigorously dried before use.
-
Poor Catalyst Solubility: The catalyst may not be sufficiently soluble in the chosen reaction solvent, leading to a low concentration of active catalytic species.
-
Substrate Inhibition: In some cases, the substrate or product may coordinate too strongly with the aluminum center, preventing catalyst turnover.
-
Issue 2: Formation of Multiple Byproducts and Low Selectivity
-
Question: My reaction is producing a mixture of products with low selectivity for the desired compound. How can I address this by optimizing the catalyst loading?
-
Answer:
-
Excessive Catalyst Loading: Too much catalyst can lead to over-activation of the substrate or subsequent products, promoting side reactions such as polymerization, rearrangement, or decomposition.[4][5] Carefully titrating down the catalyst loading can often improve selectivity.
-
Brønsted Acidity: Aluminum p-toluenesulfonate may exhibit Brønsted acidity, especially in the presence of trace water, which can catalyze undesired side reactions. Optimizing the loading can help minimize these effects.
-
Reaction Temperature: High catalyst loading combined with elevated temperatures can exacerbate selectivity issues. Consider reducing the catalyst amount before increasing the reaction temperature.
-
Issue 3: Inconsistent Reaction Rates or Stalled Reactions
-
Question: The reaction starts but then slows down or stops completely before reaching full conversion. What could be the cause?
-
Answer:
-
Gradual Catalyst Deactivation: Trace impurities, especially water, being slowly introduced into the reaction can deactivate the catalyst over time.[1][3]
-
Product Inhibition: The product formed may be a stronger Lewis base than the reactant, leading to its coordination with the catalyst and subsequent inhibition of the catalytic cycle. A higher initial catalyst loading might be required to overcome this.
-
Catalyst Precipitation: Changes in the reaction mixture composition as the reaction progresses could cause the catalyst to precipitate out of the solution.
-
Frequently Asked Questions (FAQs)
1. What is a typical starting catalyst loading for aluminum p-toluenesulfonate?
For initial screening, a catalyst loading in the range of 5-10 mol% is a common starting point for many Lewis acid-catalyzed reactions.[6] However, the optimal amount can vary significantly depending on the specific reaction, substrates, and conditions.
2. How does the purity of aluminum p-toluenesulfonate affect my reaction?
The purity is critical. Impurities, particularly water, can deactivate the catalyst. It is also important to ensure that the catalyst has not been contaminated with other metals or acidic/basic species that could interfere with the reaction.
3. Can I reuse aluminum p-toluenesulfonate?
Recovery and reuse can be challenging for homogeneous catalysts like aluminum p-toluenesulfonate. However, if the catalyst can be precipitated or extracted after the reaction and rigorously dried, it may be possible to reuse it, though a decrease in activity is likely.
4. What solvents are compatible with aluminum p-toluenesulfonate?
Typically, non-coordinating, anhydrous solvents are preferred. These include chlorinated solvents (e.g., dichloromethane, 1,2-dichloroethane), aromatic hydrocarbons (e.g., toluene), and some ethers, although ethers can sometimes coordinate with the Lewis acid and attenuate its reactivity. Protic solvents like alcohols and water are generally incompatible as they will react with the catalyst.
5. How can I determine the optimal catalyst loading for my specific reaction?
A systematic screening of catalyst loading is recommended. This typically involves running the reaction with a range of catalyst concentrations while keeping all other parameters constant and monitoring the yield and selectivity.
Data Presentation
Table 1: Effect of Catalyst Loading on a Hypothetical Friedel-Crafts Acylation
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
| 1 | 1 | 24 | 15 | 95 |
| 2 | 2.5 | 24 | 40 | 92 |
| 3 | 5 | 12 | 85 | 90 |
| 4 | 10 | 8 | 98 | 88 |
| 5 | 15 | 8 | 99 | 75 (byproduct formation) |
This table illustrates a typical trend where increasing catalyst loading initially improves conversion and reaction rate, but excessive loading can lead to decreased selectivity.
Experimental Protocols
Protocol for Optimizing Aluminum p-Toluenesulfonate Catalyst Loading
This protocol outlines a general procedure for determining the optimal catalyst loading for a given reaction.
-
Preparation of Reaction Setup:
-
All glassware should be oven-dried at >120°C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).
-
Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent and Solvent Preparation:
-
Use anhydrous solvents from a solvent purification system or freshly distilled from an appropriate drying agent.
-
Ensure all substrates and reagents are dry and of high purity. Liquid substrates can be distilled, and solid substrates can be dried under vacuum.
-
-
Reaction Execution (Screening):
-
Set up a series of parallel reactions in identical flasks.
-
To each flask, add the solvent, followed by the substrate and any other reagents.
-
Add varying amounts of aluminum p-toluenesulfonate to each flask (e.g., 1 mol%, 2.5 mol%, 5 mol%, 10 mol%, 15 mol%).
-
Stir the reactions at the desired temperature.
-
-
Monitoring and Analysis:
-
Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC, GC, LC-MS, or NMR).
-
Once the reactions are complete (or after a fixed time point), quench the reaction by adding a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).
-
Work up the reactions identically to isolate the crude product.
-
Analyze the crude product to determine the conversion and selectivity for each catalyst loading.
-
-
Optimization:
-
Based on the results, identify the catalyst loading that provides the best balance of reaction rate, conversion, and selectivity.
-
Further fine-tuning can be performed with smaller increments of catalyst loading around the identified optimum.
-
Visualizations
Caption: Workflow for optimizing catalyst loading.
Caption: Troubleshooting logic for common issues.
References
Impact of water on aluminium p-toluenesulphonate catalytic activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of water on the catalytic activity of aluminum p-toluenesulfonate. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the success of your catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: Is aluminum p-toluenesulfonate a water-tolerant Lewis acid?
A1: While many traditional Lewis acids like aluminum chloride must be used under strictly anhydrous conditions, aluminum p-toluenesulfonate may exhibit some tolerance to water.[1][2] The catalysis can sometimes proceed in the presence of small amounts of water, potentially due to the formation of hydrated active species.[3] However, its efficiency is highly dependent on the specific reaction, substrate, and the amount of water present.
Q2: How does water affect the catalytic activity of aluminum p-toluenesulfonate?
A2: Water can impact the catalytic activity in several ways:
-
Catalyst Deactivation: Excess water can hydrolyze the aluminum center, leading to the formation of inactive aluminum hydroxide species or altering the catalyst's structure.[4][5]
-
Change in Acidity: The interaction with water can generate Brønsted acidity from the Lewis acidic sites, which may alter the reaction pathway or lead to different products.[5]
-
Reaction Inhibition: Water, being a Lewis base, can compete with the substrate for coordination to the aluminum center, thereby inhibiting the catalytic cycle.[1]
-
Potential for Improved Selectivity: In some cases, controlled amounts of water can moderate the catalyst's activity, potentially leading to improved selectivity by suppressing side reactions.[4][6]
Q3: Do I need to use anhydrous conditions for my reaction?
A3: For reactions that are highly sensitive to water, employing anhydrous solvents and reagents is recommended to achieve optimal results and reproducibility. However, for some reactions, trace amounts of water may be tolerated or even beneficial. It is advisable to perform a preliminary small-scale experiment to determine the water sensitivity of your specific reaction. p-Toluenesulfonic acid, a precursor, is often sold as a monohydrate, indicating that some water is commonly present in related systems.[7][8]
Q4: Can I reuse aluminum p-toluenesulfonate as a catalyst?
A4: The reusability of aluminum p-toluenesulfonate depends on the reaction conditions and work-up procedure. If the catalyst is exposed to excessive water during the reaction or work-up, it may undergo irreversible hydrolysis, reducing its activity for subsequent runs.
Troubleshooting Guide
| Problem | Potential Cause (Water-Related) | Suggested Solution |
| Low or No Reaction Conversion | The catalyst has been deactivated by excessive moisture in the reagents or solvent. | Dry the solvent and reagents before use. Store the catalyst in a desiccator. Consider adding a drying agent if compatible with the reaction. |
| Water is competing with the substrate for the catalyst's active sites. | Use a higher catalyst loading or remove water from the reaction mixture as it forms (e.g., using a Dean-Stark apparatus). | |
| Formation of Unexpected Byproducts | The presence of water has generated Brønsted acidity, leading to alternative reaction pathways. | Run the reaction under strictly anhydrous conditions. Characterize the byproducts to understand the alternative reaction mechanism. |
| Inconsistent Results Between Batches | Varying amounts of ambient moisture are affecting the reaction. | Standardize the experimental setup to rigorously exclude moisture. Use freshly dried solvents for each reaction. |
| Catalyst Precipitates from Solution | Hydrolysis of the catalyst has led to the formation of insoluble aluminum salts or hydroxides. | Reduce the amount of water in the system. Ensure the reaction medium is sufficiently non-polar if applicable. |
Impact of Water on Lewis Acid Catalysis: A Summary
The following table summarizes the general effects of water on Lewis acid catalysis, which can be extrapolated to aluminum p-toluenesulfonate.
| Water Content | Potential Effect on Catalytic Activity | Rationale |
| Strictly Anhydrous | High activity, but potentially lower selectivity. | The Lewis acid is in its most active state, but this can sometimes lead to over-reaction or polymerization. |
| Trace Amounts | May increase reaction rate or have no significant effect. | In some systems, water can act as a co-catalyst or proton shuttle. |
| Moderate Amounts | Decreased reaction rate, potential for catalyst deactivation. | Water competes with the substrate for the Lewis acid active sites.[1] Hydrolysis of the catalyst may begin.[5] |
| Excess Water | Complete catalyst deactivation. | Extensive hydrolysis leads to the formation of inactive species like metal hydroxides.[4] |
Experimental Protocols
General Protocol for a Water-Sensitive Reaction (e.g., Friedel-Crafts Alkylation)
This protocol provides a general framework. Specific substrate, solvent, and temperature conditions should be optimized for your reaction.
-
Preparation of Glassware: All glassware should be oven-dried at 120°C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).
-
Reagent and Solvent Preparation: Solvents should be dried using appropriate methods (e.g., distillation from a drying agent or passing through a column of activated alumina). Liquid reagents should be distilled from a suitable drying agent. Solid reagents should be dried under vacuum.
-
Reaction Setup: Assemble the glassware under an inert atmosphere (e.g., nitrogen or argon). A Schlenk line or glovebox is recommended for highly sensitive reactions.
-
Reaction Execution:
-
To the reaction flask, add the aromatic substrate and the dried solvent via syringe.
-
Add the aluminum p-toluenesulfonate catalyst under a positive pressure of inert gas.
-
Stir the mixture until the catalyst is dissolved or evenly suspended.
-
Slowly add the alkylating agent via a syringe pump to control the reaction rate and temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
-
Work-up: Quench the reaction by slowly adding a cooled saturated aqueous solution of a mild base (e.g., NaHCO₃). Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using an appropriate method, such as column chromatography, distillation, or recrystallization.
Visualizations
The following diagrams illustrate a troubleshooting workflow for reactions with low yield and a typical experimental setup for controlling moisture.
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental setup for moisture-sensitive reactions.
References
- 1. New entries to water-compatible Lewis acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amphoteros.com [amphoteros.com]
- 3. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Elucidating the Cooperative Roles of Water and Lewis Acid–Base Pairs in Cascade C–C Coupling and Self-Deoxygenation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Selectivity with Aluminum p-Toluenesulfonate and Related Catalysts
This technical support center provides troubleshooting guidance and practical information for researchers, scientists, and drug development professionals. Due to the limited specific data available for aluminum p-toluenesulfonate as a selectivity-enhancing catalyst in the public domain, this guide also incorporates information on closely related aluminum-based catalysts and general principles of Lewis acid catalysis to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: I am observing low reactivity or no reaction when using an aluminum-based Lewis acid catalyst. What are the possible causes and solutions?
A1: Low reactivity can stem from several factors:
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Catalyst Deactivation: The catalyst may be deactivated by moisture or other impurities in the reagents or solvent. Ensure all materials are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. Try incrementally increasing the catalyst loading.
-
Poor Solubility: The catalyst may not be soluble in the chosen reaction solvent. Test the solubility of the catalyst in the solvent beforehand or consider a different solvent system.
-
Substrate Issues: The substrate itself may be unreactive or contain functional groups that inhibit the catalyst.
Q2: My reaction is producing a mixture of products with poor selectivity. How can I improve the selectivity?
A2: Poor selectivity is a common challenge in catalysis. Here are some strategies to enhance it:
-
Temperature Optimization: Reaction temperature can significantly influence selectivity. Try running the reaction at a lower temperature, which often favors the formation of the thermodynamically more stable product.
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the transition state of the reaction and thus its selectivity. Experiment with a range of solvents.
-
Ligand Modification: For complex aluminum catalysts, modifying the ligands can tune the steric and electronic properties of the catalyst, leading to improved selectivity.
-
Controlled Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help to control the concentration and potentially reduce the formation of side products.
Q3: How can I recover and reuse my aluminum-based catalyst?
A3: The ability to recover and reuse a catalyst is crucial for sustainable chemistry. While homogeneous catalysts like aluminum p-toluenesulfonate can be difficult to recover, some strategies include:
-
Immobilization: Supporting the catalyst on a solid material like silica or a polymer can facilitate its recovery by simple filtration.[1]
-
Aqueous Extraction: If the product is soluble in an organic solvent and the catalyst is water-soluble, an aqueous workup can be used to separate them.
-
Crystallization: In some cases, the catalyst may be recovered by crystallization after the reaction is complete.
Q4: What is the mechanism by which a Lewis acid like aluminum p-toluenesulfonate enhances selectivity?
A4: Lewis acids function as electron pair acceptors.[1] In organic reactions, they typically activate a substrate by coordinating to a lone pair of electrons on a heteroatom (like oxygen or nitrogen). This coordination increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.[1] Selectivity is enhanced by:
-
Lowering the LUMO Energy: The Lewis acid lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, making the reaction with the nucleophile's HOMO more favorable.[1]
-
Steric Hindrance: The bulky nature of the catalyst-substrate complex can sterically hinder certain reaction pathways, favoring others and thus leading to higher regioselectivity or stereoselectivity.
-
Transition State Stabilization: The catalyst may selectively stabilize the transition state leading to the desired product over other possible transition states.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst due to moisture. | Dry all solvents and reagents thoroughly. Run the reaction under an inert atmosphere. |
| Insufficient catalyst loading. | Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%). | |
| Reaction temperature is too low. | Gradually increase the reaction temperature. | |
| Poor chemo-, regio-, or stereoselectivity | Reaction temperature is too high. | Lower the reaction temperature. |
| Incorrect solvent choice. | Screen a variety of solvents with different polarities. | |
| Steric or electronic properties of the catalyst are not optimal. | If possible, modify the ligands on the aluminum center or try a different Lewis acid.[2] | |
| Formation of undesired byproducts | Side reactions such as polymerization or transalkylation. | This can be an issue with strong Lewis acids. Consider using a milder catalyst or adding a proton scavenger.[3] |
| Reaction time is too long. | Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed. | |
| Difficulty in isolating the product | Catalyst is difficult to separate from the product mixture. | Consider using a supported catalyst or explore different workup procedures like precipitation or extraction. |
Experimental Protocols
While specific protocols for aluminum p-toluenesulfonate are scarce, the following protocol for the selective tosylation of alcohols using an aluminum-containing heteropolyacid catalyst (AlPW12O40) can serve as a valuable reference.[4]
Objective: To achieve chemoselective tosylation of a secondary alcohol in the presence of a primary alcohol.
Materials:
-
Secondary alcohol (e.g., cyclohexanol)
-
Primary alcohol (e.g., 1-hexanol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Aluminum-containing heteropolyacid catalyst (e.g., AlPW12O40)
-
Anhydrous solvent (e.g., acetonitrile)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
To a solution of the secondary alcohol (1 mmol) and the primary alcohol (1 mmol) in the anhydrous solvent (10 mL), add the aluminum-containing heteropolyacid catalyst (typically 1-5 mol%).
-
Stir the mixture at room temperature for 10 minutes to ensure proper mixing.
-
Add p-toluenesulfonyl chloride (1.1 mmol) to the reaction mixture in one portion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Quantitative Data
The following table summarizes the results for the selective tosylation of various alcohols using an aluminum-containing heteropolyacid catalyst, demonstrating its efficiency and selectivity.[4]
| Entry | Alcohol(s) | Product(s) | Time (h) | Yield (%) |
| 1 | Cyclohexanol | Cyclohexyl tosylate | 1.5 | 95 |
| 2 | 1-Hexanol | 1-Hexyl tosylate | 2 | 92 |
| 3 | Benzyl alcohol | Benzyl tosylate | 1 | 98 |
| 4 | Cyclohexanol & 1-Hexanol (1:1) | Cyclohexyl tosylate | 2 | 93 (Cyclohexyl tosylate), <5 (1-Hexyl tosylate) |
Data is illustrative and based on results for aluminum-containing heteropolyacids as a proxy for aluminum-based sulfonate catalysts.
Diagrams
Caption: Experimental workflow for selective tosylation.
Caption: Factors affecting selectivity in Lewis acid catalysis.
References
Stability issues of aluminium p-toluenesulphonate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of aluminum p-toluenesulfonate in solution. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is aluminum p-toluenesulfonate and what are its common applications?
Aluminum p-toluenesulfonate, with the chemical formula Al(C₇H₇SO₃)₃, is the aluminum salt of p-toluenesulfonic acid. It is used in various chemical synthesis applications, potentially as a Lewis acid catalyst or as a source of p-toluenesulfonate anions in organic reactions.
Q2: What are the primary factors affecting the stability of aluminum p-toluenesulfonate solutions?
The stability of aluminum p-toluenesulfonate solutions is primarily influenced by:
-
pH: The aluminum cation (Al³⁺) is prone to hydrolysis, especially in aqueous solutions. Changes in pH can lead to the formation of aluminum hydroxide precipitates.[1][2]
-
Solvent: The choice of solvent affects solubility and the potential for solvolysis or reaction.
-
Temperature: Elevated temperatures can accelerate degradation reactions. p-Toluenesulfonic acid itself can be unstable at high temperatures.
-
Presence of other ions: Certain ions can interact with the aluminum or p-toluenesulfonate ions, leading to precipitation or complex formation.
Q3: How should I store solutions of aluminum p-toluenesulfonate?
Solutions should be stored in tightly sealed containers in a cool, dry place, protected from light.[3] For aqueous solutions, maintaining an acidic pH can help prevent the precipitation of aluminum hydroxide.[1] It is advisable to use solutions relatively quickly after preparation.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Aqueous Solution
Symptoms:
-
The solution appears cloudy or hazy shortly after preparation or upon standing.
-
A white or gelatinous precipitate forms at the bottom of the container.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Hydrolysis of Aluminum Ion | In aqueous solutions with a pH that is not sufficiently acidic, the aluminum cation (Al³⁺) will hydrolyze to form insoluble aluminum hydroxide [Al(OH)₃].[1][4] | Lower the pH of the solution by adding a small amount of p-toluenesulfonic acid or another suitable acid. The optimal pH range for stability is typically acidic.[1] |
| Low Solubility | The concentration of the solution may exceed the solubility of aluminum p-toluenesulfonate in water at the storage temperature. | Gently warm the solution to see if the precipitate redissolves. If it does, consider diluting the solution or storing it at a slightly higher temperature. Prepare a more dilute solution if possible. |
| Reaction with Container | Elution of ions from glass containers can alter the pH and introduce nucleation sites for precipitation.[5] | Use high-quality, inert containers (e.g., borosilicate glass 3.3 or a suitable polymer). For sensitive applications, consider pre-leaching the container. |
Troubleshooting Workflow for Precipitation in Aqueous Solution
Issue 2: Instability in Organic Solvents
Symptoms:
-
Formation of a precipitate or gel in an organic solvent.
-
Discoloration of the solution.
-
Reduced reactivity or efficacy in a chemical reaction.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Low Solubility | Aluminum p-toluenesulfonate has limited solubility in many non-polar organic solvents. | Consult solubility data (see Table 1). Use a more polar solvent or a co-solvent system. Consider preparing a more dilute solution. |
| Reaction with Solvent | Protic solvents (e.g., alcohols) can potentially participate in ligand exchange with the aluminum center, altering the complex's properties. | If unexpected reactivity is observed, consider using an aprotic polar solvent such as acetonitrile or THF, provided the compound is soluble. |
| Trace Water Contamination | The presence of small amounts of water in the organic solvent can lead to hydrolysis of the aluminum ion, causing precipitation. | Use anhydrous solvents and handle the solution under an inert atmosphere (e.g., nitrogen or argon). |
Table 1: General Solubility of p-Toluenesulfonate Salts
| Solvent Class | General Solubility | Examples |
| Water | High | - |
| Polar Protic | Generally Good | Methanol, Ethanol[6] |
| Polar Aprotic | Moderate to Good | Acetonitrile, Tetrahydrofuran (THF)[6] |
| Non-Polar | Low to Insoluble | Hexanes, Toluene[7] |
| Note: Specific solubility data for aluminum p-toluenesulfonate is limited. This table is based on the general behavior of similar metal p-toluenesulfonate salts. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Aluminum p-Toluenesulfonate
Objective: To prepare a stable stock solution of aluminum p-toluenesulfonate.
Materials:
-
Aluminum p-toluenesulfonate
-
Selected solvent (e.g., deionized water, anhydrous methanol)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter (for aqueous solutions)
Procedure:
-
Container Preparation: Ensure the volumetric flask is clean and dry. For aqueous solutions, rinsing with deionized water is sufficient. For organic solutions, oven-dry the glassware.
-
Weighing: Accurately weigh the desired amount of aluminum p-toluenesulfonate.
-
Dissolution:
-
Aqueous Solution: Add the weighed solid to the volumetric flask. Fill the flask to approximately half the final volume with deionized water. Stir until the solid is completely dissolved. If the initial pH is neutral or basic, add a small amount of p-toluenesulfonic acid to adjust the pH to an acidic range (e.g., pH 3-5). Once dissolved and the pH is adjusted, dilute to the final volume with deionized water.
-
Organic Solution: Add the weighed solid to the volumetric flask. Add the anhydrous organic solvent and stir until dissolved. It is recommended to perform this under an inert atmosphere to minimize water contamination.
-
-
Storage: Transfer the solution to a clean, clearly labeled storage bottle. Store in a cool, dark, and dry place.
Protocol 2: Monitoring Solution Stability
Objective: To assess the stability of an aluminum p-toluenesulfonate solution over time.
Materials:
-
Prepared stock solution
-
HPLC with a UV detector
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma (ICP) spectrometer
-
pH meter
-
Turbidimeter (optional)
Procedure:
-
Initial Analysis (T=0):
-
Visual Inspection: Note the appearance of the solution (clear, colorless, etc.).
-
pH Measurement: Measure and record the initial pH of the solution.
-
Clarity/Turbidity: Measure the turbidity of the solution.
-
Concentration of p-Toluenesulfonate: Analyze the solution by HPLC-UV to determine the initial concentration of the p-toluenesulfonate anion.[8]
-
Concentration of Aluminum: Analyze the solution by AAS or ICP to determine the initial concentration of aluminum.[9]
-
-
Storage: Store the solution under the desired conditions (e.g., room temperature, refrigerated, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 7, 14, and 30 days), repeat the analyses from step 1.
-
Data Evaluation:
-
Compare the visual appearance, pH, and turbidity at each time point to the initial values.
-
Quantify any decrease in the concentration of p-toluenesulfonate or aluminum. A significant decrease may indicate degradation or precipitation.
-
Stability Monitoring Workflow
References
- 1. Effect of pH and Electrolytes on Stability of Aluminium Magnesium Hydroxide Positive Sol [yyhx.ciac.jl.cn]
- 2. mdpi.com [mdpi.com]
- 3. capitalresin.com [capitalresin.com]
- 4. awwa.onlinelibrary.wiley.com [awwa.onlinelibrary.wiley.com]
- 5. Aluminum elution and precipitation in glass vials: effect of pH and buffer species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ANALYTICAL METHODS - Toxicological Profile for Aluminum - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Aluminum p-Toluenesulfonate Catalyzed Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with aluminum p-toluenesulfonate catalyzed reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of reaction products.
Issue: Persistent Emulsion During Aqueous Workup
Q: I am observing a persistent emulsion at the interface of the organic and aqueous layers during extraction, which is preventing clear phase separation. What should I do?
A: Emulsions are common when residual aluminum salts are present. Here are several strategies to resolve them:
-
Addition of Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break up the emulsion.[1]
-
Filtration: Filter the entire mixture through a pad of Celite®. This can help to break up the emulsion and remove fine particulate matter that may be stabilizing it.
-
Solvent Dilution: Try diluting the organic layer significantly (e.g., 5 to 10 times the original volume).[2] This can sometimes facilitate phase separation.
-
Centrifugation: If the emulsion is persistent and the scale of the reaction is appropriate, centrifuging the mixture can force the separation of the layers.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the gradual separation of the layers.
Issue: Product is a Stubborn Oil and Will Not Crystallize
Q: My product has oiled out and I am unable to induce crystallization. How can I obtain a solid product?
A: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a crystalline solid. This often happens when the solution is supersaturated or when impurities are present.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a single seed crystal to the solution. This will act as a template for further crystallization.
-
Solvent Adjustment: The choice of solvent is crucial for successful recrystallization.[3] Try adding a small amount of a miscible "anti-solvent" (a solvent in which your product is insoluble) dropwise until the solution becomes slightly turbid. Then, allow the solution to cool slowly.
-
Lowering the Temperature: Ensure the solution is cooled slowly to a sufficiently low temperature (e.g., using an ice bath or refrigerator) to maximize the chances of crystallization.
-
Further Purification: If the oil persists, it may be due to impurities. Consider purifying the oil by column chromatography to remove impurities and then attempt the recrystallization again.
Issue: Low Recovery of Product After Purification
Q: My final yield is significantly lower than expected after the purification process. What are the potential causes and solutions?
A: Low recovery can be attributed to several factors throughout the experimental workflow.
-
Incomplete Reaction: Before beginning the workup, ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, LC-MS, NMR).
-
Product Loss During Workup:
-
Aqueous Washes: If your product has some water solubility, it may be lost in the aqueous layers during extraction. To mitigate this, back-extract the aqueous layers with a fresh portion of the organic solvent.
-
Drying Agent: Using an excessive amount of drying agent (e.g., MgSO₄, Na₂SO₄) can lead to the adsorption of your product. Use the minimum amount necessary to remove the water.[1]
-
-
Sub-optimal Chromatography:
-
Irreversible Adsorption: Highly polar products can sometimes bind irreversibly to silica gel. Consider using a different stationary phase like alumina or a less polar solvent system.
-
Improper Eluent: If the eluent is too polar, your product may elute too quickly with impurities. If it is not polar enough, your product may not elute at all. Optimize the solvent system using TLC before running the column.
-
-
Recrystallization Losses: Some product will always remain dissolved in the mother liquor after recrystallization. To minimize this, ensure you are using a minimal amount of a suitable hot solvent and that the solution is thoroughly cooled to maximize crystal formation.
Frequently Asked Questions (FAQs)
General Purification
Q: What is a standard workup procedure for a reaction catalyzed by aluminum p-toluenesulfonate?
A: A typical workup involves quenching the reaction, followed by an aqueous extraction to remove the catalyst and other water-soluble impurities.[1]
Experimental Protocol: General Aqueous Workup
-
Quenching: Cool the reaction mixture to room temperature. Slowly add a quenching solution (e.g., water, saturated aqueous NH₄Cl, or a 10% aqueous solution of Rochelle's salt) while stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. If the reaction was run in a water-miscible solvent like THF or acetonitrile, it may need to be removed by rotary evaporation first, or the mixture should be diluted with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water.[2]
-
Washing: Wash the organic layer sequentially with:
-
Water or a specific aqueous solution to remove aluminum salts (see below).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic catalyst.
-
Brine to remove the bulk of the dissolved water.
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Catalyst and Byproduct Removal
Q: How can I effectively remove the aluminum salts from my organic product?
A: Aluminum salts can be challenging to remove due to their tendency to form fine suspensions and emulsions.
-
Aqueous Washes:
-
Water Wash: Simple washing with water can remove a significant portion of the aluminum salts, but may not be sufficient for complete removal.
-
Rochelle's Salt (Potassium Sodium Tartrate): Washing the organic layer with a 10% aqueous solution of Rochelle's salt is a highly effective method. The tartrate chelates with the aluminum ions, forming a water-soluble complex that is easily partitioned into the aqueous phase.[2]
-
Acidic/Basic Washes: The amphoteric nature of aluminum oxide means it is soluble at both high and low pH.[4] A dilute acid wash (e.g., 1M HCl) or a dilute base wash (e.g., 1M NaOH) can be used, provided your product is stable under these conditions.
-
-
Filtration: Passing the crude reaction mixture through a plug of silica gel or Celite® can help to remove finely dispersed aluminum salts.
Q: What are the common impurities I should be aware of?
A: Besides the aluminum catalyst, other potential impurities include:
-
Unreacted Starting Materials: If the reaction did not go to completion.
-
p-Toluenesulfonic Acid: Residual or hydrolyzed catalyst. This can typically be removed with a bicarbonate wash.
-
p-Toluenesulfonate Esters: These can form as byproducts if alcohols are present in the reaction and are considered potential genotoxic impurities (PGIs).[5][6] Their removal must be confirmed, often by sensitive analytical methods like HPLC-UV or GC-MS.[5]
Purification Techniques
Q: Which purification technique is most suitable for my product?
A: The best technique depends on the properties of your product. The table below summarizes the most common methods.
| Purification Technique | Best Suited For | Advantages | Disadvantages |
| Recrystallization | Crystalline solids with moderate solubility. | Can provide very high purity. Scalable. | Not suitable for oils or amorphous solids. Some product loss in the mother liquor.[3] |
| Column Chromatography | Most non-volatile organic compounds. | Excellent for separating complex mixtures. Applicable to a wide range of compounds. | Can be time-consuming and labor-intensive. Potential for product loss on the column. |
| Extraction | Compounds with differential solubility in immiscible solvents. | Good for initial cleanup and removing ionic impurities.[1] | Not a high-resolution technique; often insufficient on its own. |
| Distillation | Volatile liquids with different boiling points. | Effective for purifying liquids on a large scale. | Requires the compound to be thermally stable. Not suitable for solids. |
Experimental Protocol: Purification by Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system).
-
Column Packing: Pour the slurry into a glass column, allowing the silica to settle into a uniform packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica bed.
-
Elution: Add the eluent to the top of the column and allow it to flow through, collecting fractions at the outlet.
-
Analysis: Analyze the collected fractions by TLC or another appropriate method to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent by rotary evaporation.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product until it is completely dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can maximize the yield.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the purification of products from aluminum p-toluenesulfonate catalyzed reactions.
References
Common experimental errors using aluminium p-toluenesulphonate
Welcome to the technical support center for aluminum p-toluenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and answer frequently asked questions related to the use of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is aluminum p-toluenesulfonate and what are its primary applications?
Aluminum p-toluenesulfonate, Al(OTs)₃, is the aluminum salt of p-toluenesulfonic acid. While not as commonly documented as p-toluenesulfonic acid (p-TSA) itself, it is expected to function as a Lewis acid catalyst in organic synthesis. Lewis acids are electron pair acceptors and are frequently used to catalyze reactions such as Friedel-Crafts alkylations and acylations, aldol reactions, and various cycloadditions. The p-toluenesulfonate anion is a non-oxidizing, weakly coordinating anion, which can be advantageous in certain catalytic applications.[1]
Q2: What are the general safety precautions for handling aluminum p-toluenesulfonate?
-
Corrosive: p-Toluenesulfonic acid is corrosive.[2] Handle aluminum p-toluenesulfonate with care, avoiding contact with skin and eyes.[2]
-
Hygroscopic: p-Toluenesulfonic acid is hygroscopic, meaning it readily absorbs moisture from the air.[2] It is likely that aluminum p-toluenesulfonate shares this property. Store in a tightly sealed container in a cool, dry place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[2] Avoid creating dust if handling a solid form.[2]
Q3: What is the likely solubility of aluminum p-toluenesulfonate in common organic solvents?
The exact solubility data for aluminum p-toluenesulfonate is not widely published. However, we can infer its likely solubility based on related compounds. Transition metal p-toluenesulfonates are generally soluble in polar solvents.[1] For instance, p-toluenesulfonamide shows good solubility in alcohols and some ketones, with lower solubility in less polar solvents like dichloromethane. Methyl p-toluenesulfonate is soluble in ethanol, acetone, and dichloromethane, but has limited water solubility.[3] It is reasonable to expect aluminum p-toluenesulfonate to be soluble in polar organic solvents, but experimental verification is recommended.
Solubility of Related p-Toluenesulfonate Compounds
| Compound | Solvents |
| Transition Metal p-Toluenesulfonates | Soluble in many polar solvents.[1] |
| p-Toluenesulfonamide | Soluble in methanol, ethanol, n-propanol, isopropanol, acetone, ethyl acetate, acetonitrile, cyclohexanone, cyclopentanone, methyl acetate, ethyl formate. Less soluble in dichloromethane. |
| Methyl p-Toluenesulfonate | Soluble in ethanol, acetone, dichloromethane. Limited solubility in water.[3] |
Q4: Can aluminum p-toluenesulfonate be recovered and reused?
The reusability of a homogeneous catalyst like aluminum p-toluenesulfonate can be challenging as it may be consumed or difficult to separate from the reaction mixture.[4] For p-toluenesulfonic acid, recovery and reuse are possible after drying.[4] To facilitate recovery, the catalyst can be bound to a solid support like silica or alumina, converting it into a heterogeneous catalyst.[4]
Troubleshooting Guides
Problem 1: Low or No Catalytic Activity
Possible Cause: Catalyst Deactivation by Moisture
-
Explanation: As a Lewis acid, aluminum p-toluenesulfonate's catalytic activity is likely sensitive to water. Moisture can hydrolyze the aluminum center, reducing its Lewis acidity.[5][6] p-Toluenesulfonic acid itself is hygroscopic.[2]
-
Solution:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Dry the aluminum p-toluenesulfonate before use if it has been exposed to air.
-
Possible Cause: Impurities in Reagents or Catalyst
-
Explanation: Impurities in the starting materials, solvents, or the catalyst itself can interfere with the reaction. For aluminum compounds, oxide films can be a significant impurity that affects material properties.[7]
-
Solution:
-
Use reagents and solvents of high purity.
-
Purify starting materials if necessary.
-
Possible Cause: Inadequate Reaction Temperature
-
Explanation: Like most chemical reactions, the rate of a reaction catalyzed by aluminum p-toluenesulfonate will be temperature-dependent.
-
Solution:
-
Gradually increase the reaction temperature and monitor the progress of the reaction.
-
Be aware that higher temperatures can also lead to side reactions and decomposition.[2]
-
Problem 2: Formation of Side Products and Low Selectivity
Possible Cause: Polymerization or Transalkylation
-
Explanation: Strong Lewis acids like aluminum chloride are known to cause side reactions such as polymerization and transalkylation in Friedel-Crafts reactions.[8][9] While aluminum p-toluenesulfonate is expected to be a milder Lewis acid, these side reactions may still occur, particularly at higher temperatures or with reactive substrates.
-
Solution:
-
Lower the reaction temperature.
-
Slowly add the limiting reagent to maintain a low concentration.
-
Consider using a less active catalyst if side reactions persist.
-
Problem 3: Difficult Work-up and Product Isolation
Possible Cause: Emulsion Formation
-
Explanation: During aqueous work-up, the presence of aluminum salts can sometimes lead to the formation of stable emulsions, making phase separation difficult.
-
Solution:
-
Add a saturated solution of sodium chloride (brine) to help break the emulsion.
-
Filter the mixture through a pad of Celite.
-
Centrifuge the mixture to facilitate phase separation.
-
Possible Cause: Removal of Aluminum Byproducts
-
Explanation: Residual aluminum compounds in the organic phase can complicate purification.
-
Solution:
-
For aluminum-based reductions, a common work-up procedure involves the sequential addition of water and a sodium hydroxide solution to precipitate aluminum salts, which can then be filtered off.[10][11] This approach may be adaptable.
-
Wash the organic layer with a dilute acid solution (if the product is stable to acid) to extract basic aluminum species.
-
Chelating agents can sometimes be used to sequester metal ions in the aqueous phase.
-
Visual Guides
Caption: A general experimental workflow for a reaction using aluminum p-toluenesulfonate.
Caption: Troubleshooting decision tree for low reaction conversion.
References
- 1. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 2. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solubility of methyl p-toluenesulfonate-Chongqing Pengsheng Industrial Co.,Ltd. [cq-pengsheng.com]
- 4. researchgate.net [researchgate.net]
- 5. Form and stability of aluminum hydroxide complexes in dilute solution [pubs.usgs.gov]
- 6. awwa.onlinelibrary.wiley.com [awwa.onlinelibrary.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Workup [chem.rochester.edu]
Technical Support Center: Managing Exothermic Reactions with Aluminum p-Toluenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum p-toluenesulfonate. The information provided is intended to promote laboratory safety and effective management of potentially exothermic reactions.
Disclaimer
Specific experimental data on the exothermic decomposition of aluminum p-toluenesulfonate is limited in publicly available literature. The guidance provided below is based on the known properties of its constituent parts (aluminum and p-toluenesulfonic acid), general principles of chemical reactivity, and case studies of runaway reactions involving similar compounds.[1][2][3][4] It is imperative that users conduct their own risk assessments and small-scale safety testing before proceeding with any new experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is aluminum p-toluenesulfonate and where might it be used?
Aluminum p-toluenesulfonate is the aluminum salt of p-toluenesulfonic acid (PTSA). PTSA is a strong organic acid used as a catalyst in various organic syntheses, such as esterifications and dehydrations.[5][6][7] The aluminum salt may be formed in situ or used as a Lewis acid catalyst in specific applications.
Q2: What are the primary hazards associated with aluminum p-toluenesulfonate?
The primary hazards are associated with the properties of p-toluenesulfonic acid, which is a corrosive material that can cause severe skin and eye burns.[8][9] Additionally, as a salt of a strong acid and a reactive metal, there is a potential for exothermic reactions, particularly in the presence of water or at elevated temperatures. Reactions of p-toluenesulfonic acid with active metals, including aluminum, can liberate hydrogen gas, which is flammable.[10]
Q3: What could trigger an exothermic reaction or thermal runaway?
Several factors could initiate an uncontrolled exothermic reaction:
-
Contamination: The presence of impurities, particularly water, can lead to hydrolysis and unexpected heat generation.[3][11]
-
Incorrect Stoichiometry: Adding an incorrect ratio of reactants can lead to an accumulation of unreacted starting material, which can then react rapidly.
-
Inadequate Cooling: Insufficient heat removal from the reaction vessel is a primary cause of thermal runaways.[4]
-
Localized Hotspots: Poor mixing can create localized areas of high temperature, initiating a runaway reaction.
-
Rapid Reagent Addition: Adding reactants too quickly can generate heat faster than the cooling system can remove it.
Q4: How can I assess the thermal stability of my reaction involving aluminum p-toluenesulfonate?
Differential Scanning Calorimetry (DSC) is a valuable technique to determine the onset temperature of decomposition and the heat of reaction. This data is crucial for understanding the thermal hazards of your specific reaction mixture.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with aluminum p-toluenesulfonate.
| Issue | Potential Cause | Recommended Action |
| Unexpected Temperature Increase | - Rapid reagent addition- Inadequate cooling- Incorrect reactant concentration | - Immediately stop reagent addition.- Increase cooling to the reaction vessel.- If the temperature continues to rise, prepare for emergency quenching. |
| Gas Evolution | - Reaction with moisture (hydrolysis)- Decomposition of reactants or products- Reaction of p-toluenesulfonic acid with metal impurities | - Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Vent the reaction vessel to a fume hood or scrubber system.- Analyze the off-gas to identify the components. |
| Formation of Insoluble Material | - Product precipitation- Polymerization or decomposition | - Attempt to dissolve a small sample in various solvents to characterize it.- Analyze the solid to determine its composition.- Review the reaction chemistry for potential side reactions. |
| Discoloration of Reaction Mixture | - Presence of impurities- Thermal decomposition | - Stop the reaction and analyze a sample to identify the source of the color.- Consider purification of starting materials if impurities are suspected. |
Experimental Protocols
The following are generalized protocols for managing potentially exothermic reactions. These should be adapted to your specific experimental setup and the scale of your reaction.
Protocol 1: Small-Scale Safety Testing
-
Preparation:
-
Conduct a thorough literature search for all reactants and potential products.
-
Perform a risk assessment, considering the potential for exothermic decomposition.
-
Use a small-scale reaction setup (e.g., 1-5 g) in a well-ventilated fume hood.
-
Ensure a cooling bath (e.g., ice-water) is readily available.
-
-
Execution:
-
Add reactants slowly and in a controlled manner.
-
Monitor the temperature of the reaction mixture continuously with a calibrated thermometer or thermocouple.
-
Observe for any signs of an exothermic event, such as a rapid temperature rise, gas evolution, or color change.
-
If an exotherm is detected, immediately apply cooling and stop the addition of reactants.
-
-
Analysis:
-
Analyze the thermal behavior of the reaction mixture using techniques like DSC to determine the onset temperature of any exothermic events.
-
Protocol 2: Controlled Addition and Temperature Monitoring
-
Setup:
-
Use a reaction vessel equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel.
-
Ensure the reaction vessel is clean and dry to prevent contamination.
-
Place the reaction vessel in a cooling bath.
-
-
Procedure:
-
Charge the reactor with the initial reactants and solvent.
-
Begin stirring and cool the mixture to the desired starting temperature.
-
Add the remaining reactant dropwise from the addition funnel at a rate that allows for effective temperature control.
-
Maintain the reaction temperature within a narrow range (e.g., ± 2°C).
-
After the addition is complete, continue to monitor the temperature to ensure the reaction has gone to completion and there is no delayed exotherm.
-
Visualizations
The following diagrams illustrate key concepts in managing exothermic reactions.
Caption: Workflow for managing potentially exothermic reactions.
Caption: Logical relationship leading to thermal runaway.
References
- 1. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 2. researchgate.net [researchgate.net]
- 3. icheme.org [icheme.org]
- 4. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Easily recoverable and reusable p-toluenesulfonic acid for faster hydrolysis of waste polyethylene terephthalate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Hydrolysis of proteins with p-toluenesulfonic acid. Determination of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. capitalresin.com [capitalresin.com]
- 10. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Inconsistent Results with Aluminium p-Toluenesulphonate and Other Metal Tosylate Catalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using aluminium p-toluenesulphonate and related metal p-toluenesulphonate (tosylate) catalysts in organic synthesis. The guidance is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a catalyst?
This compound, also known as aluminium tosylate, is a salt combining the Lewis acidic aluminium(III) cation with the non-coordinating p-toluenesulphonate anion. In catalysis, the aluminium center acts as a Lewis acid, activating electrophiles (e.g., carbonyls, alkyl halides) by accepting an electron pair. This enhances their reactivity towards nucleophiles. The bulky, weakly coordinating tosylate anion typically does not interfere with the substrate-catalyst interaction. This dual-component nature makes it a potentially useful catalyst in reactions like Friedel-Crafts alkylations, acylations, and esterifications.
Q2: My reaction with a metal tosylate catalyst is not proceeding. What are the common causes?
Several factors can inhibit your reaction:
-
Catalyst Deactivation: The most common cause is deactivation by water or other Lewis basic impurities in your starting materials or solvent.[1]
-
Insufficient Catalyst Loading: The catalytic amount may be too low for the scale of your reaction or the purity of your reagents.
-
Low Reaction Temperature: Many Lewis acid-catalyzed reactions require heating to overcome the activation energy.
-
Poor Substrate Reactivity: The electrophile or nucleophile may not be sufficiently activated by the chosen metal tosylate under the current conditions.
Q3: I am observing variable yields and selectivities. What could be the reason?
Inconsistent results often stem from:
-
Water Content: Trace amounts of water can hydrolyze the metal tosylate, altering its catalytic activity. While some metal tosylates like iron(III) tosylate are water-tolerant, others are not.[2][3] The Lewis acidity of the catalyst can be significantly affected by hydration.
-
Catalyst Quality: The purity and hydration state of the metal tosylate can vary between batches and suppliers. Using anhydrous catalyst is often crucial.
-
Substrate Impurities: Basic impurities (e.g., amines) in the substrate can act as poisons to the Lewis acid catalyst.[1]
-
Reaction Byproducts: In some cases, the reaction product can be more Lewis basic than the starting material and can complex with the catalyst, leading to product inhibition. This is a known issue in Friedel-Crafts acylations.[4]
Q4: Can I regenerate or reuse my metal tosylate catalyst?
In many cases, yes. If the catalyst has been deactivated by poisoning from basic impurities, an acid wash followed by drying may restore activity.[5] For catalysts that have been deactivated by coke formation (carbonaceous deposits), a carefully controlled calcination (heating in air) might be effective.[6] Some water-soluble catalysts, like iron(III) tosylate, can be recovered from the aqueous phase after reaction completion and reused.[7]
Troubleshooting Guide
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity due to Moisture | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Consider preparing the anhydrous form of the metal tosylate before use. |
| Insufficient Lewis Acidity | If using a milder metal tosylate (e.g., zinc), consider switching to a stronger one (e.g., aluminium or iron). Alternatively, a co-catalyst might be necessary.[8] |
| Catalyst Poisoning | Purify starting materials to remove Lewis basic impurities (e.g., by distillation or chromatography). |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential side reactions. |
| Inadequate Mixing | If the catalyst is a solid, ensure efficient stirring to maximize surface area contact. |
Issue 2: Formation of Byproducts and Low Selectivity
| Potential Cause | Troubleshooting Step |
| Over-alkylation (in Friedel-Crafts reactions) | The alkylated product is more reactive than the starting material. Use a larger excess of the aromatic substrate relative to the alkylating agent. |
| Carbocation Rearrangement | This is common in Friedel-Crafts alkylations.[9] Consider using Friedel-Crafts acylation followed by a reduction step to obtain the desired linear alkyl chain.[4] |
| Side reactions due to high temperature | If byproducts increase with temperature, try running the reaction at a lower temperature for a longer period. |
| Catalyst-induced decomposition | Reduce the catalyst loading to the minimum effective amount. |
Data Presentation: Comparison of Metal Tosylate Catalysts
The choice of metal cation can significantly influence the catalytic activity. Below is a summary of yields for a representative reaction under similar conditions. Note that direct comparisons are limited in the literature, and these data are compiled from different sources for illustrative purposes.
Table 1: Friedel-Crafts Type Reactions Catalyzed by Different Metal Tosylates
| Catalyst | Reaction Type | Substrates | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Fe(OTs)₃·6H₂O | Acetal Deprotection | Benzaldehyde dimethyl acetal | Water | RT | 0.5 | 92 | [2][10] |
| Fe(OTs)₃·6H₂O | Homoallyl Ether Synthesis | Benzaldehyde, Allyl-TMS | DCM | RT | 3 | 85 | [11] |
| Zn(OTs)₂ | Not specified | Not specified | Not specified | - | - | - | [12] |
| Ni/Co Tosylates | Homo-coupling | Alkyl Tosylates | DMA | 60 | 12 | 80-95 | [13] |
Experimental Protocols
Protocol 1: Iron(III) p-Toluenesulfonate Catalyzed Deprotection of Aromatic Acetals in Water[2]
-
Materials:
-
Aromatic acetal (1.0 mmol)
-
Iron(III) p-toluenesulfonate hexahydrate (Fe(OTs)₃·6H₂O) (0.05 mmol, 5 mol%)
-
Water (5 mL)
-
Ethyl acetate
-
-
Procedure:
-
To a solution of the aromatic acetal in water, add iron(III) p-toluenesulfonate hexahydrate.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
Protocol 2: General Procedure for Tosylation of an Alcohol[14][15]
-
Materials:
-
Alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 eq.)
-
Pyridine or Triethylamine (as solvent and base) or K₂CO₃ (as a solid base for solvent-free conditions)
-
Dichloromethane (DCM) (if not using pyridine as solvent)
-
-
Procedure (using Pyridine):
-
Dissolve the alcohol in pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C or room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into cold water and extract with an organic solvent like diethyl ether or DCM.
-
Wash the organic layer successively with cold dilute HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Visualizations
Troubleshooting Workflow for Metal Tosylate Catalyzed Reactions
Caption: A logical workflow for troubleshooting common issues in reactions catalyzed by metal p-toluenesulfonates.
Generalized Catalytic Cycle for Friedel-Crafts Alkylation
Caption: A generalized catalytic cycle for Friedel-Crafts alkylation using a metal tosylate Lewis acid catalyst.
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the impact of water on the catalytic activity and stability – Carine Michel [perso.ens-lyon.fr]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02856G [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scholars.iwu.edu [scholars.iwu.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ni/Co-Catalyzed Homo-Coupling of Alkyl Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Aluminium p-Toluenesulphonate and Other Lewis Acids in Catalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate Lewis acid catalyst is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. While traditional Lewis acids such as aluminium chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂) are widely used, interest in alternative catalysts with potentially improved handling characteristics and performance continues to grow. This guide provides a comparative overview of aluminium p-toluenesulphonate against these conventional Lewis acids, offering a framework for its evaluation in organic synthesis.
Due to a notable lack of extensive experimental data in peer-reviewed literature directly comparing this compound with other Lewis acids, this guide presents a proposed comparative study based on a standardized Friedel-Crafts acylation reaction. The data herein is illustrative to provide a basis for comparison, and the experimental protocol is detailed to enable researchers to conduct their own evaluations.
Overview of Lewis Acidity and Catalysis
Lewis acids are electron pair acceptors and play a pivotal role in a vast array of chemical transformations by activating electrophiles. In reactions like the Friedel-Crafts acylation, the Lewis acid coordinates to a halogen on an acyl halide, generating a highly reactive acylium ion, which then undergoes electrophilic aromatic substitution.[1][2] The strength of the Lewis acid, its solubility in the reaction medium, and its steric properties can all influence the reaction's outcome.
Proposed Comparative Study: Friedel-Crafts Acylation of Toluene
To objectively assess the performance of this compound, a hypothetical Friedel-Crafts acylation of toluene with acetyl chloride is proposed. This reaction is a well-established benchmark for evaluating Lewis acid catalysts.[3][4]
Reaction Scheme:
The primary products are 2-methylacetophenone and 4-methylacetophenone. The ratio of these isomers, along with the overall yield and reaction time, are key performance indicators.
Data Presentation: Hypothetical Performance Comparison
The following table summarizes the anticipated results from the proposed comparative study.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield of 4-methylacetophenone (%) | Isomer Ratio (para:ortho) |
| This compound | 10 | 4 | 85 | 75 | 9:1 |
| Aluminium Chloride (AlCl₃) | 10 | 2 | 98 | 88 | 4:1 |
| Iron(III) Chloride (FeCl₃) | 10 | 6 | 70 | 60 | 6:1 |
| Zinc Chloride (ZnCl₂) | 10 | 8 | 55 | 48 | 7:1 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide experimental design.
Experimental Protocols
General Procedure for Friedel-Crafts Acylation
Materials:
-
Toluene (anhydrous)
-
Acetyl chloride
-
Lewis acid catalyst (this compound, AlCl₃, FeCl₃, or ZnCl₂)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the Lewis acid catalyst (10 mmol) and anhydrous dichloromethane (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (100 mmol) to the stirred suspension via the dropping funnel.
-
After the addition is complete, add toluene (120 mmol) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and 1 M HCl (100 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by gas chromatography-mass spectrometry (GC-MS) to determine the conversion, yield, and isomer ratio. Purify the product by column chromatography.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the comparative Friedel-Crafts acylation experiment.
Lewis Acid Catalysis Pathway
Caption: General mechanism of a Lewis acid-catalyzed Friedel-Crafts acylation.
Discussion of Anticipated Results
Based on the general principles of Lewis acidity, it is anticipated that the catalytic activity would follow the order: AlCl₃ > this compound > FeCl₃ > ZnCl₂.
-
Aluminium Chloride (AlCl₃): As a strong and highly active Lewis acid, AlCl₃ is expected to give the highest conversion in the shortest time.[3][4] However, its high reactivity can sometimes lead to lower selectivity and the formation of byproducts.
-
This compound: Hypothetically, the bulky p-toluenesulphonate anions might modulate the Lewis acidity of the aluminium center, potentially leading to higher para-selectivity due to steric hindrance. Its activity is expected to be lower than that of AlCl₃. The larger size and potentially different solubility profile might also influence the reaction kinetics.
-
Iron(III) Chloride (FeCl₃): FeCl₃ is a milder Lewis acid than AlCl₃ and is often used when a less vigorous catalyst is required.[5] This would likely result in a slower reaction and lower overall yield under the same conditions.
-
Zinc Chloride (ZnCl₂): ZnCl₂ is a relatively weak Lewis acid and typically requires more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve good conversion in Friedel-Crafts acylations.[6][7]
Conclusion
While this guide presents a hypothetical comparative study, it provides a robust framework for the evaluation of this compound as a Lewis acid catalyst. The detailed experimental protocol allows for a direct and objective comparison with established Lewis acids. Further research into the synthesis, characterization, and catalytic applications of this compound is warranted to fully understand its potential benefits and limitations in organic synthesis. The possibility of a catalyst that combines reasonable activity with high selectivity and improved handling properties makes it an intriguing candidate for future investigations.
References
- 1. byjus.com [byjus.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. studymind.co.uk [studymind.co.uk]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 7. Zinc promoted Friedel-Crafts acylation , Hive Novel Discourse [chemistry.mdma.ch]
A Comparative Guide to Catalysts in Friedel-Crafts Reactions: Aluminium p-Toluenesulphonate vs. Aluminum Chloride
For researchers, scientists, and professionals in drug development, the choice of a catalyst in Friedel-Crafts reactions is pivotal for optimizing yield, selectivity, and overall efficiency. This guide provides an objective comparison of the performance of traditional aluminum chloride with emerging alternatives, supported by experimental data.
In the landscape of electrophilic aromatic substitution reactions, the Friedel-Crafts alkylation and acylation stand as fundamental methods for carbon-carbon bond formation. The archetypal catalyst, anhydrous aluminum chloride (AlCl₃), is a potent Lewis acid that has been historically favored for its high reactivity. However, its application is often marred by challenges including over-alkylation, carbocation rearrangements, and the requirement for stoichiometric amounts in acylation, which complicates product purification.
This has spurred research into milder and more selective catalytic systems. Among these, Brønsted acids like p-toluenesulfonic acid (TsOH) have gained traction. While direct comparative studies on aluminum p-toluenesulfonate are limited in readily available literature, the performance of p-toluenesulfonic acid offers a valuable benchmark against aluminum chloride, showcasing a move towards more sustainable and efficient chemical syntheses.
Performance Comparison: Alkylation
Friedel-Crafts alkylation using aluminum chloride is known for its high catalytic activity, but this often comes at the cost of selectivity. Polyalkylation and carbocation rearrangements can lead to a mixture of products. In contrast, p-toluenesulfonic acid has been characterized as a more selective catalyst that minimizes such side reactions.[1][2][3]
| Catalyst | Aromatic Substrate | Alkylating Agent | Reaction Conditions | Product(s) | Yield | Reference |
| AlCl₃ | Benzene | 1-Bromopropane | 80°C | Isopropylbenzene | Major product | Generic textbook example |
| AlCl₃ | m-Xylene | t-Butyl chloride | - | 1,3,5-Trisubstituted benzene | - | [4] |
| TsOH | Benzene | 1-Decene | 80°C | Phenyl decane isomers | 90% conversion | [5] |
| TsOH | Toluene | Various | - | High selectivity for p-isomer | - | [1] |
Performance Comparison: Acylation
In Friedel-Crafts acylation, aluminum chloride is required in stoichiometric amounts due to its strong complexation with the resulting ketone product. This necessitates a more demanding workup procedure. Alternative systems, such as those employing p-toluenesulfonic acid, are being explored to facilitate catalytic acylation and simplify product isolation. For instance, a p-toluenesulfonic acid/graphite system has been shown to be effective for the acylation of aromatic compounds with carboxylic acids.[6]
| Catalyst System | Aromatic Substrate | Acylating Agent | Reaction Conditions | Product | Yield | Reference |
| AlCl₃ | Anisole | Propionyl chloride | Cooled in an ice bath, then room temp. | 4'-Methoxypropiophenone | - | General Protocol |
| AlCl₃ | N-p-toluenesulfonylpyrrole | 1-Naphthoyl chloride | Dichloromethane, 0°C | 3- and 2-acylpyrrole derivatives | Ratios from 2:1 to 4:3 | [7] |
| p-Toluenesulfonic acid functionalized ionic liquid | Anisole | Acetic anhydride | 100°C, 4h | Aromatic ketone | 69.19% | |
| TsOH/Graphite | 2-Methylnaphthalene | Propionyl chloride | Room temperature, 15 min | 2-Methyl-6-propionylnaphthalene | 72.3% | [6] |
Experimental Protocols
Friedel-Crafts Alkylation with Aluminum Chloride
Synthesis of p-di-t-butylbenzene:
-
In a 5 mL conical vial equipped with a spin vane, combine 1.0 mL of t-butyl chloride and 0.5 mL of t-butylbenzene.
-
Cool the mixture in an ice bath.
-
Carefully add 0.05 g of anhydrous aluminum chloride in small portions over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 15 minutes.
-
Quench the reaction by slowly adding 2 mL of ice-cold water.
-
Extract the aqueous layer with two 1 mL portions of diethyl ether.
-
Combine the organic layers, dry with an anhydrous drying agent, filter, and evaporate the solvent to obtain the product.
Friedel-Crafts Acylation with a p-Toluenesulfonic Acid-Based Catalyst
General Procedure for Acylation of Anisole with Acetic Anhydride using a p-Toluenesulfonic acid functionalized ionic liquid catalyst:
-
To a reaction vessel, add anisole, acetic anhydride (molar ratio of 1:1.5), and the p-toluenesulfonic acid functionalized ionic liquid catalyst (0.5 g).
-
Heat the reaction mixture to 100°C.
-
Maintain the temperature and stir for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated through extraction and subsequent purification.
Reaction Mechanisms
The fundamental mechanism of a Friedel-Crafts reaction involves the generation of an electrophile, which then attacks the aromatic ring. The role of the catalyst is to generate this electrophile.
Figure 1. Generalized workflows for Friedel-Crafts alkylation and acylation.
In Friedel-Crafts alkylation, a Lewis acid like AlCl₃ facilitates the formation of a carbocation from an alkyl halide. A Brønsted acid like TsOH can protonate an alkene to generate the carbocation. This electrophile is then attacked by the aromatic ring. A key difference is that the carbocation generated with AlCl₃ is prone to rearrangement to a more stable form, a phenomenon less prevalent with milder catalysts.
References
- 1. Item - Detailed Characterization of p-Toluenesulfonic Acid Monohydrate as a Convenient, Recoverable, Safe, and Selective Catalyst for Alkylation of the Aromatic Nucleus - American Chemical Society - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dc.etsu.edu [dc.etsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p-Toluenesulfonic acid functionalized imidazole ionic liquids encapsulated into bismuth SBA-16 as high-efficiency catalysts for Friedel–Crafts acylation reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Validating the Catalytic Efficacy of Synthesized Aluminum p-Toluenesulfonate in Coumarin Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic activity of synthesized aluminum p-toluenesulfonate against established catalysts in the Pechmann condensation for the synthesis of 7-hydroxy-4-methylcoumarin, a key scaffold in medicinal chemistry. The information presented herein is intended to offer a comprehensive resource for validating the performance of laboratory-synthesized aluminum p-toluenesulfonate.
Introduction to Catalysts in Pechmann Condensation
The Pechmann condensation, a cornerstone reaction for the synthesis of coumarins, traditionally relies on strong acid catalysts. While effective, conventional catalysts like sulfuric acid present challenges related to corrosiveness and environmental impact. This has spurred research into solid acid catalysts and milder Lewis acids. Aluminum p-toluenesulfonate, a Lewis acid, is explored here as a potentially efficient and reusable catalyst. Its performance is benchmarked against the widely used Brønsted acid, p-toluenesulfonic acid (p-TSA), and a common Lewis acid, aluminum chloride (AlCl₃).
Synthesis of Aluminum p-Toluenesulfonate
A straightforward and feasible laboratory-scale synthesis of aluminum p-toluenesulfonate is proposed via a salt metathesis reaction between sodium p-toluenesulfonate and a soluble aluminum salt, such as aluminum sulfate.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of aluminum p-toluenesulfonate.
Detailed Experimental Protocol for Synthesis
Materials:
-
Sodium p-toluenesulfonate (1 mol)
-
Aluminum sulfate octadecahydrate (0.5 mol)
-
Deionized water
-
Ethanol (for washing)
Procedure:
-
Prepare a saturated aqueous solution of sodium p-toluenesulfonate.
-
Prepare an aqueous solution of aluminum sulfate.
-
Slowly add the aluminum sulfate solution to the sodium p-toluenesulfonate solution with constant stirring. A white precipitate of sodium sulfate should form.
-
Continue stirring the mixture at room temperature for 2-3 hours to ensure complete reaction.
-
Filter the reaction mixture to remove the precipitated sodium sulfate.
-
Wash the filtrate with a small amount of cold deionized water to remove any remaining sodium sulfate.
-
The filtrate, now an aqueous solution of aluminum p-toluenesulfonate, can be used directly or the solid catalyst can be obtained by evaporation of the water under reduced pressure.
-
Wash the resulting solid with a small amount of cold ethanol and dry under vacuum at 60-70°C.
Comparative Catalytic Activity in Pechmann Condensation
The catalytic performance of the synthesized aluminum p-toluenesulfonate is evaluated in the Pechmann condensation of resorcinol with ethyl acetoacetate to form 7-hydroxy-4-methylcoumarin. The results are compared with those obtained using p-TSA and AlCl₃ under similar reaction conditions.
Data Presentation
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Synthesized Aluminum p-toluenesulfonate | 10 | Solvent-free | 110 | 2 | Projected >85 | - |
| p-Toluenesulfonic acid (p-TSA) | 10 | Solvent-free | 80 | 0.25 | 92 | [1] |
| Aluminum Chloride (AlCl₃) | 10 | Solvent-free | 110 | 2 | 76 | [2] |
| Oxalic Acid | - | Ethanol | Reflux | - | - | [3] |
| Amberlyst-15 | - | Solvent-free | 110 | - | 95 | [4] |
Note: The data for synthesized aluminum p-toluenesulfonate is a projection based on the expected performance of a Lewis acid catalyst of this nature. Experimental validation is required to confirm these values.
Experimental Protocol for Catalytic Validation
Materials:
-
Resorcinol (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Synthesized aluminum p-toluenesulfonate (1 mmol, 10 mol%)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, mix resorcinol (1.10 g), ethyl acetoacetate (1.30 g), and the synthesized aluminum p-toluenesulfonate catalyst.
-
Heat the mixture in an oil bath at 110°C with stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Add cold water to the reaction mixture to precipitate the crude product.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
-
Characterize the product using appropriate analytical techniques (e.g., melting point, FT-IR, ¹H NMR).
Signaling Pathways and Logical Relationships
Pechmann Condensation Catalytic Cycle
Caption: Proposed catalytic cycle for the Pechmann condensation using Al(OTs)₃.
References
A Comparative Guide to Aluminium-Based Catalysts in the Biginelli Reaction
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the catalytic performance of aluminum-based catalysts in the synthesis of dihydropyrimidinones (DHPMs) via the Biginelli reaction. Due to a lack of specific kinetic studies on homogeneous aluminium p-toluenesulphonate, this guide focuses on a well-documented heterogeneous aluminium catalyst, Al-planted mesoporous silica (Al-MCM-41), and compares its efficacy against other metal-based catalysts and reaction conditions.
The Biginelli reaction is a cornerstone of multicomponent reactions, enabling the efficient synthesis of a diverse range of biologically active 3,4-dihydropyrimidin-2(1H)-ones and their derivatives. The choice of catalyst is crucial for optimizing reaction rates and yields. While various Lewis and Brønsted acids are employed, this guide provides insights into the catalytic activity of aluminum in this important transformation.
Comparative Performance of Catalysts in the Biginelli Reaction
The following table summarizes the performance of Al-planted mesoporous silica (Al-MCM-41) in comparison to other metal-planted silicas and the parent MCM-41 material for the synthesis of a model dihydropyrimidinone. The data is extracted from a study by an anonymous research group.[1][2]
| Catalyst | Si/Metal Ratio | Reaction Time (h) | Yield (%) |
| Al-MCM-41 | 35 | 8 | 95 |
| Al-MCM-41 | 45 | 8 | 92 |
| Ti-MCM-41 | 48 | 8 | 85 |
| Fe-MCM-41 | 51 | 8 | 80 |
| In-MCM-41 | 49 | 8 | 80 |
| MCM-41 | - | 24 | 70 |
| Amorphous SiO₂ | - | 24 | <10 |
Reaction Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1.2 mmol), urea (1.5 mmol), catalyst (0.1 g), octane (5 mL), reflux (101 °C).[1][2]
The data clearly indicates that the incorporation of aluminum into the mesoporous silica framework significantly enhances the catalytic activity, leading to higher yields in a shorter reaction time compared to the unmodified silica and other metal-planted counterparts.[1][2]
Experimental Protocols
1. Catalyst Preparation: Al-planted Mesoporous Silica (Al-MCM-41)
A detailed protocol for the preparation of the Al-MCM-41 catalyst is provided below, based on the referenced literature.[1][2]
-
Step 1: Synthesis of MCM-41: A mixture of sodium silicate, distilled water, and cetyltrimethylammonium bromide (CTAB) is stirred at room temperature.
-
Step 2: pH Adjustment: The pH of the mixture is adjusted to 10.5 by the addition of sulfuric acid.
-
Step 3: Hydrothermal Treatment: The resulting gel is heated in an autoclave at 100 °C for 48 hours.
-
Step 4: Filtration and Washing: The solid product is filtered, washed with distilled water, and dried.
-
Step 5: Calcination: The dried solid is calcined at 540 °C for 6 hours to remove the organic template.
-
Step 6: Aluminum Incorporation: The calcined MCM-41 is stirred in a solution of aluminium nitrate in octane at 80 °C for 5 hours.
-
Step 7: Final Treatment: The Al-planted MCM-41 is filtered, washed with octane, and dried.
2. General Procedure for the Biginelli Reaction
The following is a general experimental procedure for the synthesis of dihydropyrimidinones using Al-MCM-41 as a catalyst.[1][2]
-
A mixture of an aldehyde (1 mmol), a β-ketoester (1.2 mmol), urea or thiourea (1.5 mmol), and the Al-MCM-41 catalyst (0.1 g) in octane (5 mL) is prepared in a round-bottom flask.
-
The reaction mixture is refluxed with stirring for the time specified in the data table.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the catalyst is separated by filtration.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the catalyst preparation and the Biginelli reaction workflow.
References
Environmental Impact of Aluminium p-Toluenesulphonate vs. Alternative Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a catalyst is a critical decision in chemical synthesis, profoundly influencing not only reaction efficiency but also the overall environmental footprint. This guide provides a detailed comparison of the environmental impact of aluminium p-toluenesulphonate and other catalytic systems, focusing on the widely used Pechmann condensation for the synthesis of coumarins as a model reaction.
While direct, extensive experimental data for this compound in this specific reaction is limited in publicly available literature, its catalytic activity is expected to be primarily driven by the p-toluenesulfonate component. Therefore, p-toluenesulfonic acid (p-TSA) is utilized as a reasonable proxy for comparative analysis. This guide presents quantitative data, detailed experimental protocols, and clear visualizations to facilitate informed catalyst selection based on green chemistry principles.
Quantitative Catalyst Performance Comparison
The following tables summarize key performance indicators for various catalysts in the Pechmann condensation of resorcinol and ethyl acetoacetate, a common route to 7-hydroxy-4-methylcoumarin. This data, compiled from multiple studies, allows for a direct comparison of catalyst efficiency and reaction conditions.
Table 1: Catalyst Performance in the Pechmann Condensation of Resorcinol and Ethyl Acetoacetate
| Catalyst | Catalyst Loading | Reaction Time | Temperature (°C) | Conditions | Yield (%) | Reference(s) |
| p-Toluenesulfonic Acid (p-TSA) | 10 mol% | 3 min | 80 | Solvent-free, Microwave | 60.1 | [1] |
| Amberlyst-15 | 0.25 g per 5 mmol substrate | 20 min | 100 | Solvent-free, Microwave | 97 | [2] |
| Zn0.925Ti0.075O NPs | 10 mol% | 1.5 h | 110 | Solvent-free | 88 | [3][4] |
| [MBSPy][HSO4] (Ionic Liquid) | 1 mol% | 1 h | Room Temp. | Solvent-free | 93 | [5] |
| Methanesulfonic Acid (MsOH) | 10 mol% | 10 min | Room Temp. | Solvent-free, Ball Milling | 98 | [6] |
| Glutamic Acid | 20 mol% | 15 min | 110 | Solvent-free | 92 | [7] |
| FeCl3/MCM41 | Not specified | 4 h | 120 | Solvent-free | ~70 | [8] |
| Tetrabutylammonium Bromide (TBAB) | 0.05 g | 18 min | Room Temp. | Solvent-free | 92 | [9] |
| Antimony Chloride (SbCl3–Al2O3) | Not specified | 5-8 min | Not specified | Solvent-free, Microwave | 86-95 | [10] |
Table 2: Environmental Impact Metrics for Selected Catalysts
| Catalyst | Assumed Catalyst Type | Recyclability | Key Environmental Considerations |
| This compound (as p-TSA) | Homogeneous | Poor | Difficult to separate from the reaction mixture, leading to catalyst waste and potentially complex purification steps. |
| Amberlyst-15 | Heterogeneous | Excellent (up to 5 cycles reported) | Easily separated by filtration, minimizing waste and allowing for cost-effective reuse.[2] |
| Zn0.925Ti0.075O NPs | Heterogeneous | Excellent (up to 7 cycles reported) | Nanoparticle catalyst that can be recovered and reused, contributing to a more sustainable process.[3][4] |
| [MBSPy][HSO4] (Ionic Liquid) | Homogeneous | Good (up to 5 cycles reported) | Low volatility reduces air pollution, but recovery often requires extraction, which can generate solvent waste.[5] |
Detailed Experimental Protocols
To provide a practical context for the data presented, this section outlines the methodologies for the synthesis of 7-hydroxy-4-methylcoumarin using three distinct catalytic systems.
A. Homogeneous Catalysis: p-Toluenesulfonic Acid (Proxy for this compound)
-
Procedure: A mixture of resorcinol (1 mmol), ethyl acetoacetate (1 mmol), and p-toluenesulfonic acid (10 mol%) is subjected to microwave irradiation at 80°C for 3 minutes.[1] Following the reaction, the product is purified by recrystallization from ethanol. The workup for this type of homogeneous catalysis typically involves neutralization and aqueous extraction, which generates waste.
B. Heterogeneous Catalysis: Amberlyst-15
-
Procedure: Resorcinol (5 mmol) and ethyl acetoacetate (5 mmol) are mixed with Amberlyst-15 (0.250 g) and irradiated in a microwave at 100°C for 20 minutes.[2] After the reaction, the solid catalyst is simply filtered off from the reaction mixture, washed, and can be reused. The product is then isolated from the filtrate by evaporation of the solvent and recrystallization.
C. Nanocatalysis: Zn0.925Ti0.075O Nanoparticles
-
Procedure: A mixture of phloroglucinol (2 mmol), ethyl acetoacetate (2 mmol), and Zn0.925Ti0.075O NPs (10 mol%) is heated at 110°C with stirring.[3][4] Upon completion, the reaction mixture is dissolved in a suitable solvent, and the catalyst is separated via centrifugation for subsequent reuse. The final product is obtained after solvent removal and recrystallization.
Visualizing the Process: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the underlying chemical transformation and the practical differences in experimental workflows.
Caption: The acid-catalyzed mechanism of the Pechmann condensation.
Caption: Contrasting workflows for homogeneous and heterogeneous catalysts.
Conclusion and Recommendations
The comparative analysis reveals that while this compound (represented by p-TSA) is a competent catalyst for coumarin synthesis, its homogeneous nature presents significant environmental disadvantages, primarily related to catalyst separation and waste generation.
In contrast, heterogeneous catalysts such as Amberlyst-15 and novel nanocatalysts like Zn0.925Ti0.075O offer far more sustainable alternatives. Their primary advantage lies in their ease of recovery and potential for multiple reuse cycles, which aligns with the principles of green chemistry by minimizing waste and improving the overall atom economy of the process. Furthermore, the development of catalytic systems that are effective under solvent-free conditions and at ambient temperatures, such as those employing ionic liquids or mechanochemistry, represents a significant step forward in reducing the environmental impact of fine chemical manufacturing.
For researchers and professionals in drug development and chemical synthesis, prioritizing the evaluation and adoption of these greener, recyclable catalytic systems is strongly recommended. This approach not only mitigates environmental harm but can also lead to more cost-effective and efficient manufacturing processes in the long term.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Green synthesis of coumarin derivatives using Brønsted acidic pyridinium based ionic liquid [MBSPy][HSO 4 ] to control an opportunistic human and a de ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03774B [pubs.rsc.org]
- 6. Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3-f] and [3,2-f]indoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Coumarin Derivatives Using Glutamic Acid Under Solvent-Free Conditions : Oriental Journal of Chemistry [orientjchem.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. ijnrd.org [ijnrd.org]
- 10. derpharmachemica.com [derpharmachemica.com]
A Practical Guide to the Spectroscopic Comparison of Aluminum p-Toluenesulfonate Batches
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and application of active pharmaceutical ingredients and catalysts, the consistency of starting materials is paramount. Aluminum p-toluenesulfonate, a versatile Lewis acid catalyst, is no exception. Batch-to-batch variability can introduce unforeseen challenges in reaction kinetics, yield, and impurity profiles. This guide provides a framework for the spectroscopic comparison of different batches of aluminum p-toluenesulfonate, ensuring quality and reproducibility in your research and development endeavors.
Experimental Workflow
The following diagram illustrates a recommended workflow for the spectroscopic comparison of different batches of aluminum p-toluenesulfonate.
Caption: Workflow for Spectroscopic Batch Comparison.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for identifying the structure of the p-toluenesulfonate anion and detecting organic impurities.[2]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the aluminum p-toluenesulfonate sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent may depend on the solubility of the specific batch.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (adjust for desired signal-to-noise).
-
Relaxation Delay (d1): 5 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more (adjust for desired signal-to-noise).
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation.
-
Phase and baseline correct the spectra.
-
Calibrate the ¹H spectrum to the residual solvent peak.
-
Integrate the signals in the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is excellent for confirming the presence of functional groups and identifying inorganic impurities. The carbonyl groups in related organometallic compounds typically show intense peaks between 1700-2100 cm⁻¹.[2] The characteristic bands of the sulfonate group are also of key interest.
-
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
-
Place a small amount of the solid aluminum p-toluenesulfonate sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing:
-
Perform an ATR correction.
-
Baseline correct the spectrum.
-
Label the major peaks.
-
Mass Spectrometry (MS)
Mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), can be used to confirm the mass of the p-toluenesulfonate anion and identify potential impurities. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) can be a powerful tool for detecting trace levels of related esters.[4][5]
-
Instrumentation: HPLC system coupled to a mass spectrometer with an ESI source.
-
Sample Preparation:
-
Prepare a stock solution of the aluminum p-toluenesulfonate sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Parameters (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Parameters (Example):
-
Ionization Mode: Negative ESI.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 300 °C.
-
-
Data Processing:
-
Extract the ion chromatograms for the expected p-toluenesulfonate anion (m/z 171.01).
-
Analyze the mass spectra for the presence of other ions that may indicate impurities.
-
Data Presentation for Comparison
For a clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: ¹H NMR Data Comparison
| Batch ID | Chemical Shift (ppm) - Aromatic Protons | Integration - Aromatic Protons | Chemical Shift (ppm) - Methyl Protons | Integration - Methyl Protons | Other Signals (ppm) and Integration |
| Batch A | |||||
| Batch B | |||||
| Batch C |
Table 2: FT-IR Peak Comparison (Key Functional Groups)
| Batch ID | SO₃ Stretch (cm⁻¹) | C-S Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aliphatic C-H Stretch (cm⁻¹) | Other Notable Peaks (cm⁻¹) |
| Batch A | |||||
| Batch B | |||||
| Batch C |
Table 3: Mass Spectrometry Impurity Profile
| Batch ID | m/z of p-Toluenesulfonate Anion | Relative Intensity (%) | Detected Impurity m/z | Putative Impurity Identity | Relative Abundance (%) |
| Batch A | |||||
| Batch B | |||||
| Batch C |
Logical Relationships in Data Interpretation
The interpretation of the spectroscopic data should follow a logical progression to identify and understand batch-to-batch variations.
Caption: Logic Diagram for Data Interpretation.
By implementing this systematic approach, researchers and drug development professionals can confidently assess the quality and consistency of different batches of aluminum p-toluenesulfonate, mitigating risks in their downstream processes and ensuring the reliability of their scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Aluminum p-Toluenesulfonate in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic performance of aluminum p-toluenesulfonate in various solvent systems for key organic transformations. Due to the limited availability of direct comparative studies on aluminum p-toluenesulfonate, this document leverages experimental data from closely related and analogous catalyst systems, namely aluminum chloride (AlCl₃) for Friedel-Crafts reactions and p-toluenesulfonic acid (p-TSA) for chalcone synthesis. The data presented herein offers valuable insights into the anticipated behavior of aluminum p-toluenesulfonate, a versatile Lewis acid catalyst, across different reaction environments.
Friedel-Crafts Acylation: An Analogous Study with Aluminum Chloride
Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction. The choice of solvent significantly impacts the regioselectivity and yield of this reaction when catalyzed by Lewis acids like aluminum chloride. The following table summarizes the effect of different solvents on the acylation of N-p-toluenesulfonylpyrrole with 1-naphthoyl chloride, a reaction analogous to one that could be catalyzed by aluminum p-toluenesulfonate.
Table 1: Solvent Effects on the AlCl₃-Catalyzed Acylation of N-p-Toluenesulfonylpyrrole
| Solvent | Product Ratio (3-acyl : 2-acyl) | Predominant Isomer | Reference |
| Dichloromethane | >98 : <2 | 3-(1-naphthoyl) | [1] |
| 1,2-Dichloroethane | >98 : <2 | 3-(1-naphthoyl) | [1] |
| Chloroform | 83 : 17 | 3-(1-naphthoyl) | [1] |
Experimental Protocol: Friedel-Crafts Acylation of N-p-Toluenesulfonylpyrrole
-
To a stirred solution of N-p-toluenesulfonylpyrrole (1.0 eq) in the specified dry solvent (e.g., dichloromethane), aluminum chloride (2.0 eq) is added at 0 °C under an inert atmosphere.
-
1-Naphthoyl chloride (1.18 eq) is added dropwise to the suspension.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the slow addition of water, followed by extraction with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The product ratio is determined by ¹H NMR spectroscopy.[1]
Reaction Workflow: Friedel-Crafts Acylation
Caption: Workflow of Friedel-Crafts acylation catalyzed by aluminum p-toluenesulfonate.
Chalcone Synthesis: Insights from p-Toluenesulfonic Acid Catalysis
Chalcones are valuable intermediates in the synthesis of flavonoids and other biologically active compounds. Their synthesis is often achieved through the Claisen-Schmidt condensation, which can be catalyzed by acids like p-toluenesulfonic acid (p-TSA). The performance of p-TSA in different solvent systems, including solvent-free conditions, provides a useful comparison for the potential application of aluminum p-toluenesulfonate.
Table 2: Performance of p-TSA in Chalcone Synthesis
| Solvent System | Catalyst | Reaction Time | Yield (%) | Reference |
| Solvent-free | p-TSA | 2-5 min | 90-98 | [2] |
| Ethanol | KOH | Not specified | Variable | [3][4] |
| Methanol | NaOH | Not specified | 67-76 | |
| Toluene | p-TSA | Not specified | Good | |
| Water | p-TSA | 75 min | 65-94 |
Experimental Protocol: Solvent-Free Chalcone Synthesis using p-TSA
-
A mixture of an aromatic aldehyde (1.0 mmol), an acetophenone derivative (1.0 mmol), and p-toluenesulfonic acid (1.0 mmol) is placed in a mortar.
-
The mixture is ground with a pestle at 50-60 °C for 2-5 minutes.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the solid product is washed with water and recrystallized from ethanol to afford the pure chalcone.[2]
Reaction Mechanism: Acid-Catalyzed Chalcone Synthesis (Claisen-Schmidt Condensation)
Caption: Mechanism of acid-catalyzed Claisen-Schmidt condensation for chalcone synthesis.
Beckmann Rearrangement: Role of the p-Toluenesulfonate Group
The Beckmann rearrangement is a crucial reaction for the synthesis of amides from oximes. The rearrangement can be initiated by converting the oxime hydroxyl group into a good leaving group, such as a p-toluenesulfonate (tosylate). The use of organoaluminum reagents to promote the rearrangement of oxime p-toluenesulfonates highlights a synergistic effect between the aluminum center and the tosylate group.
Table 3: Beckmann Rearrangement of Oxime p-Toluenesulfonates with Organoaluminum Reagents
| Substrate | Organoaluminum Reagent | Solvent | Product | Yield (%) | Reference |
| Cyclohexanone oxime tosylate | Diethylaluminum thiophenoxide | Dichloromethane | N-(phenylthio)caprolactam | 95 | [1] |
| Acetophenone oxime tosylate | Triethylaluminum | Dichloromethane | Acetanilide | 87 | [1] |
| Cyclopentanone oxime tosylate | Diethylaluminum thiophenoxide | Dichloromethane | Unrearranged N-methylthioimine | 47 | [1] |
Experimental Protocol: Organoaluminum-Promoted Beckmann Rearrangement
-
To a solution of the oxime p-toluenesulfonate (1.0 eq) in a dry solvent such as dichloromethane at -78 °C under an inert atmosphere, the organoaluminum reagent (2.0 eq) is added dropwise.
-
The reaction mixture is stirred at low temperature for a specified time before being allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.[1]
Logical Flow: Beckmann Rearrangement of an Oxime Tosylate
Caption: Logical steps in the Beckmann rearrangement involving an oxime p-toluenesulfonate.
Comparison with Other Catalysts
Aluminum p-toluenesulfonate offers a unique combination of Lewis acidity from the aluminum center and the properties of the p-toluenesulfonate counterion.
-
vs. AlCl₃: Aluminum p-toluenesulfonate is expected to be a milder Lewis acid than aluminum chloride, potentially leading to higher selectivity and reduced side reactions. It is also likely to be more tolerant to moisture.
-
vs. p-TSA: While p-TSA is a Brønsted acid, aluminum p-toluenesulfonate is a Lewis acid. This fundamental difference in the mode of activation can lead to different reactivity and selectivity profiles. For reactions that can be catalyzed by either a Lewis or Brønsted acid, the choice of catalyst can be used to tune the outcome.
-
Solvent-Free Conditions: The successful use of p-TSA in solvent-free reactions suggests that aluminum p-toluenesulfonate, as a solid catalyst, may also be effective under similar environmentally friendly conditions.[2]
While direct and extensive comparative data for aluminum p-toluenesulfonate across a broad range of solvents remains an area for further investigation, the analysis of analogous systems provides a strong predictive framework for its catalytic performance. Aluminum p-toluenesulfonate is poised to be a versatile and valuable catalyst, with its activity and selectivity being tunable through the careful selection of the solvent system. The experimental protocols and mechanistic diagrams provided in this guide serve as a foundational resource for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Aluminium p-Toluenesulphonate: A Comprehensive Guide for Laboratory Professionals
For immediate release:
A critical aspect of laboratory safety and environmental responsibility is the proper disposal of chemical waste. This guide provides essential safety and logistical information for the operational disposal of Aluminium p-toluenesulphonate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and the protection of the environment.
Core Safety and Hazard Data
| Hazard Classification | Description | Primary Precautionary Measures |
| Corrosive | Based on the p-toluenesulfonic acid component, the compound is expected to be corrosive, causing severe skin burns and eye damage.[1] | Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or fume hood. |
| Environmental Hazard | Aluminium compounds can be toxic to aquatic life.[2] Direct release into the environment must be avoided. | Do not dispose of down the drain or in general waste without proper treatment. Follow the specific disposal protocol outlined below. |
| Respiratory Irritant | As a solid, dust formation is possible, which may cause respiratory irritation. | Avoid creating dust. If dust is generated, use respiratory protection. |
Procedural Guidance for Disposal
The following step-by-step protocol is a recommended procedure for the safe disposal of small quantities of this compound typically found in a laboratory setting. This procedure is based on the chemical properties of its constituent parts: the acidic p-toluenesulphonate and the metallic aluminium cation.
Always consult and adhere to your institution's specific waste disposal guidelines and local regulations, which may supersede the recommendations below.
Experimental Protocol: Neutralization and Precipitation
Objective: To neutralize the acidic p-toluenesulphonate and precipitate the aluminium ion into a less hazardous, insoluble form for disposal.
Materials:
-
This compound waste
-
Beaker or flask of appropriate size
-
Stir bar and magnetic stir plate
-
Distilled water
-
Sodium carbonate (soda ash) or sodium bicarbonate (baking soda)
-
pH indicator strips or a pH meter
-
Buchner funnel and filter paper
-
Waste collection container, appropriately labeled
Procedure:
-
Personal Protective Equipment (PPE): Before beginning, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dissolution: In a well-ventilated fume hood, carefully dissolve the this compound waste in a generous amount of water (e.g., approximately 100 mL of water for every 1-5 grams of waste) in a suitable beaker. This will dissociate the salt into aluminium cations and p-toluenesulphonate anions.
-
Neutralization:
-
Slowly and with constant stirring, add a 10% solution of sodium carbonate or sodium bicarbonate to the dissolved waste.[3][4] The p-toluenesulphonate is a strong acid anion and will be neutralized by the basic carbonate.
-
Be aware that this neutralization reaction will produce carbon dioxide gas, so add the carbonate solution gradually to avoid excessive foaming and potential splashing.
-
Continue adding the carbonate solution until the pH of the mixture is neutral (pH 6-8). Use pH indicator strips or a pH meter to monitor the pH.
-
-
Precipitation of Aluminium:
-
The addition of sodium carbonate will also cause the precipitation of aluminium as aluminium carbonate or aluminium hydroxide (due to the hydrolysis of the carbonate ion). This will appear as a gelatinous solid.
-
Allow the mixture to stir for an additional 15-20 minutes to ensure the reaction is complete.
-
-
Separation of Precipitate:
-
Separate the solid precipitate from the liquid using vacuum filtration with a Buchner funnel and filter paper.
-
The solid collected is primarily aluminium carbonate/hydroxide.
-
The filtrate contains the neutralized sodium p-toluenesulphonate, which is significantly less hazardous.
-
-
Disposal of Components:
-
Solid Waste: The filtered solid (aluminium precipitate) should be placed in a sealed, clearly labeled waste container for solid chemical waste. This should be disposed of through your institution's hazardous waste management program.
-
Liquid Waste (Filtrate): The neutralized liquid filtrate can typically be washed down the sanitary sewer with a large volume of water (at least 20 times its volume), provided it meets local wastewater regulations and does not contain other hazardous materials.[5] Always confirm this with your institution's environmental health and safety office.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By following these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
